Product packaging for D-Glucose(Cat. No.:CAS No. 1227096-09-4)

D-Glucose

Cat. No.: B10761142
CAS No.: 1227096-09-4
M. Wt: 180.16 g/mol
InChI Key: WQZGKKKJIJFFOK-GASJEMHNSA-N
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Description

D-Glucose, a monosaccharide and aldohexose, serves as the paramount fuel for cellular metabolism across most biological kingdoms. As the primary substrate for glycolysis and subsequent aerobic respiration, it is indispensable in generating ATP, reducing power in the form of NADPH, and biosynthetic precursors. In research, high-purity this compound is critical for cell culture media formulation, supporting the proliferation of a wide range of mammalian, bacterial, and yeast cells. Its role extends to studies of carbohydrate metabolism, including the investigation of insulin signaling, diabetes, metabolic disorders, and the Warburg effect in oncology. Furthermore, this compound is a key molecule in enzymology for assaying hexokinase and glucose-6-phosphate dehydrogenase activity. It also functions as a crucial component in bacterial identification systems and fermentation processes. Understanding its uptake and utilization via transporters (e.g., GLUT family) and intricate metabolic pathways provides fundamental insights into energy homeostasis and disease mechanisms. This product is manufactured to the highest purity standards, ensuring reliability and reproducibility in your sensitive experimental applications, from in vitro assays to large-scale bioreactor production.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O6 B10761142 D-Glucose CAS No. 1227096-09-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZGKKKJIJFFOK-GASJEMHNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501015215, DTXSID901015217
Record name D-​Glucopyranose
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Record name Glucopyranose
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Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2280-44-6, 54-17-1, 26655-34-5, 1227096-09-4
Record name D-Glucopyranose
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Record name Glucopyranose
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Record name D-​Glucopyranose
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Record name D-glucose
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Advanced Analytical and Spectroscopic Characterization Methodologies for D Glucose and Its Derivatives

Isotopic Labeling Strategies in D-Glucose Research

Isotopic labeling involves replacing one or more specific atoms in a molecule with their isotopes to track their passage through chemical reactions or metabolic pathways. This technique is crucial for understanding the dynamic nature of metabolic processes and elucidating reaction mechanisms. wikipedia.org

Application of Stable Isotope Labeled this compound (e.g., ¹³C, ²H, ¹⁵N) in Metabolic Tracer Studies and Flux Analysis

Stable isotope-labeled this compound, such as those enriched with ¹³C, ²H (deuterium), or ¹⁵N, are widely used in metabolic tracer studies and metabolic flux analysis (MFA). isotope.commdpi.comutsouthwestern.edu These studies aim to measure the dynamic activity and flux through metabolic pathways, providing mechanistic explanations for observed changes in metabolite levels. mdpi.com

Uniformly ¹³C-labeled glucose (U-¹³C-glucose), where all carbon atoms are replaced with ¹³C, is highly informative for metabolome-wide labeling studies, particularly for central carbon metabolism. mdpi.comnih.gov By feeding cells or organisms with ¹³C-labeled glucose, scientists can trace the flow of carbon atoms through pathways like glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle. creative-proteomics.comcreative-proteomics.com The resulting labeling patterns in downstream metabolites, such as protein-bound amino acids, can be measured using techniques like mass spectrometry or NMR. utsouthwestern.educreative-proteomics.comnih.gov This allows for the quantification of metabolic fluxes, revealing the rates and directions of biochemical reactions. utsouthwestern.edushimadzu.comnih.gov

Deuterium-labeled glucose, such as [6,6-²H₂]-glucose or ²H₂O, is also employed. utsouthwestern.eduhumankinetics.com ²H₂O labeling, for instance, is a powerful approach for measuring synthesis rates of various biomolecules, including glucose and glycogen (B147801), thereby providing insights into gluconeogenic and glycogenolytic/glycogenic pathway activity. mdpi.com [6,6-²H₂]-glucose is often used as an infused tracer to assess glucose appearance and disappearance rates in circulation. humankinetics.com

Stable isotope labeling offers advantages over radioactive isotopes in terms of safety and handling. nih.gov The choice of stable isotope-labeled nutrient is critical and depends heavily on the specific research question. mdpi.com

Utilization of Radiolabeled this compound (e.g., ¹⁴C, ³H) for Tracing Metabolic Pathways and Enzymatic Processes

Radiolabeled this compound, typically labeled with ¹⁴C or ³H, has been historically significant and continues to be used for tracing metabolic pathways and enzymatic processes. nih.govwikipedia.org Radiolabeling involves attaching radioactive isotopes to molecules, enabling their tracking in biological systems. nih.gov

These tracers are valuable for exploring metabolic pathways, enzymatic systems, and measuring the flow of metabolites. nih.gov Glucose, being a primary energy source, is involved in glycolysis, the PPP, and the TCA cycle, and radiolabeled derivatives are used to study these processes. nih.gov For example, radiolabeled glucose tracers allow for the measurement of glucose uptake and metabolism at tissue and whole-body levels, particularly under stimulated conditions. nih.govresearchgate.net They are widely used to study transport dynamics across various biological systems, including cells and tissues, enabling precise quantification of uptake kinetics and transporter activity. nih.govresearchgate.netrevvity.com

Radiolabeled glucose analogs, such as ²-deoxy-D-glucose (²-DOG) and ³-O-methyl-D-glucose (³-OMG), are also utilized in glucose uptake assays. revvity.com ²-deoxy-D-glucose, once taken up by cells, is phosphorylated and trapped, providing a measure of unidirectional transport. revvity.com this compound itself, unlike these analogs, is metabolized and can be incorporated into lipids, offering a measurement of glucose transport that reflects metabolic processing. revvity.com

In medical imaging, a well-known application is Positron Emission Tomography (PET), which uses radioactive substances called radiotracers. hopkinsmedicine.orgwikipedia.org Fluorodeoxyglucose ([¹⁸F]FDG), a radiolabeled glucose analog, is commonly used in PET scans to visualize tissue metabolic activity, particularly in detecting tumors due to their high glucose uptake. hopkinsmedicine.orgwikipedia.orgfrontiersin.orgnetrf.orgtracercro.com

Position-Specific Isotopic Labeling for Detailed Mechanistic Elucidation of this compound Transformations

Position-specific isotopic labeling of this compound is a powerful technique for gaining detailed mechanistic insights into its transformations within metabolic networks. wikipedia.orgutsouthwestern.edu By labeling specific carbon atoms (e.g., [1-¹³C]-glucose, [6-¹³C]-glucose, [3,4-¹³C₂]-glucose), researchers can track how different parts of the glucose molecule are rearranged during enzymatic reactions and metabolic flux. utsouthwestern.edushimadzu.comhumankinetics.comnih.govisotope.com

For instance, using [1-¹³C]-glucose can help determine the split ratio of flux through glycolysis and the PPP, as the ¹³C at position 1 is lost as ¹³CO₂ in the oxidative phase of the PPP but retained in glycolysis. shimadzu.com Analyzing the ¹³C labeling patterns in downstream metabolites, such as pyruvate (B1213749) or lactate, allows for the deconvolution of metabolic pathways. utsouthwestern.educreative-proteomics.comnih.gov

Position-specific labeling, combined with techniques like NMR and MS, provides information not just on the presence of an isotope but its exact location within a molecule. wikipedia.orgutsouthwestern.edu This positional information is crucial for understanding complex metabolic networks where multiple pathways may lead to the same product. researchgate.net Studies using position-specific ¹³C-labeled glucose have revealed shifts in metabolic pathway utilization under different conditions, such as changes in microbial metabolism at subzero temperatures. researchgate.net Kinetic isotope effect experiments using labeled glucose can also be performed to validate the rate-limiting steps in enzymatic reactions. acs.org

Advanced Spectroscopic Techniques

Advanced spectroscopic techniques are essential for analyzing the structural features of this compound and its derivatives and for monitoring their dynamics and metabolic fate.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies of this compound and its Metabolites

NMR spectroscopy is a powerful, non-destructive technique widely used for the structural elucidation and dynamic studies of this compound and its metabolites. wikipedia.orgiosrjournals.orgresearchgate.net Both ¹H NMR and ¹³C NMR are particularly useful in carbohydrate research. wikipedia.orgiosrjournals.org

¹H NMR spectroscopy can distinguish the different anomeric forms of glucose (α and β anomers) in solution, which exist in equilibrium with a small amount of the open-chain structure. magritek.comacs.org The anomeric protons (H-1) of the α and β anomers show distinct chemical shifts, allowing their populations to be monitored over time, for example, during mutarotation. magritek.comacs.org The coupling constants (J-coupling) between adjacent protons also provide information about the dihedral angles and conformation of the glucose ring. magritek.com

¹³C NMR spectroscopy provides detailed information about the carbon skeleton of glucose and its derivatives. The chemical shifts of the carbon atoms are sensitive to their chemical environment, and ¹³C NMR can clearly differentiate between the anomeric carbons (C-1) of the α and β forms, as well as other carbons in the glucose molecule. researchgate.netacs.org Techniques like 1D ¹³C-DEPT135 and 2D NMR experiments (e.g., COSY, HSQC, HMQC, HMBC) are used to assign ¹H and ¹³C signals and establish connectivity between atoms, enabling complete structural elucidation. iosrjournals.org

NMR, especially when combined with stable isotope labeling (e.g., ¹³C), is invaluable for tracking the metabolic fate of labeled glucose and analyzing the labeling patterns in downstream metabolites. wikipedia.orgutsouthwestern.educreative-proteomics.com This position-specific information, which is often difficult to obtain solely by MS, is critical for metabolic flux analysis and understanding complex pathway interactions. utsouthwestern.edunih.gov While MS generally offers higher sensitivity, NMR's ability to provide positional information makes it a complementary and crucial tool in metabolomics and flux studies. utsouthwestern.edunih.govnih.gov

Mass Spectrometry (MS) Applications in this compound Metabolomics and Derivative Analysis

Mass spectrometry (MS) is a highly sensitive analytical technique with extensive applications in this compound metabolomics and the analysis of its derivatives. utsouthwestern.edunih.govisotope.com MS measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of metabolites. wikipedia.org

In metabolomics, MS is used to identify and quantify a wide range of metabolites, including glucose and its phosphorylated intermediates, organic acids, and amino acids, which are products of glucose metabolism. nih.govsciex.com Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly employed. nih.govsciex.comhmdb.cafrontiersin.org GC-MS often requires derivatization of glucose and its polar metabolites to make them volatile, while LC-MS is suitable for analyzing more polar and less volatile compounds. frontiersin.org

When combined with stable isotope labeling, MS is a primary tool for detecting and quantifying the incorporation of isotopes into metabolites. wikipedia.orgutsouthwestern.edunih.gov By measuring the mass isotopomer distribution (MID) of labeled metabolites, researchers can infer the flux through different metabolic pathways. utsouthwestern.edunih.gov For example, analyzing the ¹³C labeling patterns in amino acids derived from protein hydrolysis provides insights into the central carbon metabolism flux. creative-proteomics.comnih.gov High-resolution MS techniques, such as FT-ICR-MS, can provide accurate mass measurements, aiding in the identification of metabolites and the analysis of complex labeling patterns. nih.gov MS/MS (tandem mass spectrometry) can provide fragmentation patterns that help in the structural identification of metabolites and their labeled forms. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Structural Characterization of this compound

Infrared (IR) and Raman spectroscopy are powerful vibrational spectroscopic techniques employed to characterize the structure and identify functional groups within molecules like this compound. These methods probe the vibrational modes of a molecule, providing a unique spectral fingerprint.

In IR spectroscopy, the absorption of infrared radiation by molecular vibrations is measured. For carbohydrates such as this compound, characteristic absorption bands arise from the stretching and bending vibrations of O-H, C-H, C=O, C-O, and C-C bonds, as well as the vibrations of the pyranose ring structure. scielo.brmdpi.com Comparing experimental IR spectra with computational models, such as those derived from Density Functional Theory (DFT) calculations, aids in assigning specific bands to particular vibrational modes and structural features, including the different anomeric and ring forms (α-anomer, β-anomer, open chain). scielo.brscielo.brresearchgate.net For instance, the O-H stretching vibrations are typically observed in the region of 3876 to 3005 cm⁻¹, while C-H vibrations can extend up to 2061 cm⁻¹. scielo.br Combination bands involving OCH and COH deformation are calculated to be between 1526 and 1347 cm⁻¹. scielo.br The region between 600 and 1500 cm⁻¹ is particularly characteristic for carbohydrates, showing good agreement between experimental and computed spectra for α-D-Glucose monohydrate. scielo.brscielo.br

Raman spectroscopy, a complementary technique to IR, measures the inelastic scattering of light by molecular vibrations. It is particularly useful for studying the vibrational spectra of monosaccharides in aqueous solutions, providing insights into their anomeric equilibrium and conformations. nih.govtandfonline.com Raman shifts at specific wavenumbers can be used to monitor the concentrations of this compound in mixtures, such as the peak at 974 cm⁻¹ used for this compound in aqueous mixtures with D-mannose. nih.gov Vibrations in the fingerprint region (approximately 950-1200 cm⁻¹) are indicative of ring conformations and the orientation of substituents like C-OH, C-CH, and O-CH groups. researchgate.net The region between 600 and 950 cm⁻¹ can help in characterizing pyranose and furanose rings and specifying α and β anomers. researchgate.net

Both IR and Raman spectroscopy, often coupled with computational methods like DFT, are valuable tools for understanding the structural and vibrational characteristics of this compound in different forms and environments. scielo.brscielo.brresearchgate.netnih.gov

UV-Visible Spectroscopy in this compound Degradation Studies

UV-Visible (UV-Vis) spectroscopy is commonly employed in the study of this compound degradation, particularly in reactions that produce chromophores, molecules that absorb light in the UV-Vis region. While this compound itself does not have strong absorption in the typical UV-Vis range due to the absence of extensive conjugated systems, its degradation products often do.

For example, the degradation of glucose can lead to the formation of compounds that absorb UV-Vis light, allowing for their detection and quantification. In studies of glucose degradation products (GDPs), derivatization with reagents like o-phenylenediamine (B120857) (OPD) can create quinoxaline (B1680401) products with highly conjugated π-electron systems, enabling detection via UV/Vis spectroscopy. nih.gov The resulting chromophores can exhibit absorption spectra that change with incubation time or in the presence of pro-oxidant agents like Cu²⁺ and H₂O₂. mdpi.com The absorbance of these degradation products can be pH-dependent, with variations observed across different pH levels. mdpi.com

UV-Vis spectroscopy can also be used to study the interaction of glucose with other substances, such as metal ions, by observing changes in the absorption spectra. ijsr.net While glucose itself shows weak absorption bands around 210 nm (attributed to C=O peptide bonds in related bioenzymes) and 270 nm, changes in these peaks or the appearance of new ones upon interaction with metal ions can indicate complex formation or structural alterations. ijsr.net

Chromatographic and Separation Techniques for this compound Analysis

Chromatographic and separation techniques are essential for isolating, identifying, and quantifying this compound in complex mixtures. These methods leverage differences in the physical and chemical properties of molecules to achieve separation.

High-Performance Liquid Chromatography (HPLC) for this compound Quantification

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantitative analysis of this compound. HPLC offers advantages such as simplicity, accuracy, and relatively easy sample preparation compared to some other methods like gas chromatography which requires derivatization. google.compharmainfo.in

Various HPLC methods have been developed for glucose quantification, often coupled with different detectors. Refractive Index (RI) detectors are commonly used for sugars like this compound, although they have limitations in sensitivity and cannot be used with gradient elution. google.compharmainfo.inscielo.br Other detectors include UV-Vis detectors (often requiring derivatization for sugars), diode-array detectors (DAD), evaporative light scattering detectors (ELSD), charged aerosol detectors (CAD), or pulsed amperometric detectors (PAD). pharmainfo.in

Sample preparation for HPLC analysis of this compound can be relatively simple, sometimes involving only dilution and filtration. scielo.br Derivatization with reagents like 1-phenyl-3-methyl-5-pyrazolone (PMP) can be employed to enhance detection sensitivity, particularly when using UV-Vis or DAD detectors. nih.gov HPLC methods for this compound quantification have been validated for parameters such as sensitivity, linearity, precision, and accuracy, demonstrating high correlation coefficients for calibration curves. pharmainfo.inscielo.brnih.gov Detection and quantification limits vary depending on the specific method and detector used. pharmainfo.inscielo.brnih.gov

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS) for Derivatized this compound Analysis

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful technique for the analysis of this compound, particularly when high resolution and sensitivity are required. mdpi.com However, due to the low volatility and potential for thermal decomposition of sugars, this compound must be chemically derivatized before GC-MS analysis. masonaco.orgshimadzu.com

Common derivatization methods for carbohydrates include silylation (e.g., trimethylsilylation - TMS), acetylation (e.g., peracetylation, pertrifluoroacetylation), and oximation followed by silylation or acetylation (e.g., methoxime-trimethylsilylation). mdpi.commasonaco.orgshimadzu.comrestek.comnih.gov Trimethylsilylation is frequently used in life science applications for analyzing sugars. shimadzu.com These derivatization procedures replace the labile hydrogens of hydroxyl groups with more volatile functional groups. masonaco.org

A consideration in GC analysis of derivatized sugars is the potential for the detection of multiple peaks corresponding to different isomeric tautomers (e.g., alpha- and beta-furanose and pyranose anomers). masonaco.orgshimadzu.com GC-MS allows for the separation of these derivatives and their identification and quantification based on their mass fragmentation patterns. nih.gov Specific ions can be monitored for quantitative analysis, such as using m/z = 131 for this compound and m/z = 133 for isotopically labeled this compound internal standards in electron ionization mode. nih.gov GC-MS methods for glucose analysis have been applied to various sample types, including clinical samples, and can offer lower detection limits compared to some enzymatic assays. nih.gov

Capillary Zone Electrophoresis (CZE) for this compound Separation

Capillary Zone Electrophoresis (CZE), a type of capillary electrophoresis (CE), is an effective technique for the separation of charged molecules based on their charge-to-size ratio under the influence of an electric field. acs.orgtechnologynetworks.com While carbohydrates like this compound are not charged under normal conditions, CZE can still be applied for their separation. stanford.edu

One approach to enable CZE separation of sugars is through the formation of charged complexes, such as negatively charged sugar-borate complexes, by adding borate (B1201080) ions to the separation medium. stanford.edu Alternatively, separation can be achieved in strongly alkaline solutions (high pH, e.g., pH 12-13) where sugars can be ionized. stanford.edu

CZE has been used to separate this compound from mixtures with other sugars and compounds. researchgate.netnatureblink.com Detection of carbohydrates in CZE can be challenging due to their poor detectability; however, enhancements in sensitivity can be achieved through methods like UV absorbance at low wavelengths (e.g., 195 nm) when using borate complexation or by employing techniques like amperometric detection with a copper microelectrode in alkaline solutions. stanford.edu CZE has demonstrated its utility in analyzing complex mixtures containing glucose, including Maillard reaction products. natureblink.com

Crystallographic Analysis of this compound-Binding Proteins and Glycoconjugates

X-ray crystallography is a powerful technique used to determine the three-dimensional structure of molecules, including proteins that bind this compound and glycoconjugates containing this compound. This provides atomic-level detail of how this compound interacts with other molecules.

Crystallographic analysis of this compound-binding proteins, such as the this compound/D-galactose-binding protein (GGBP) from Escherichia coli, has provided significant insights into the mechanisms of sugar recognition and transport. mdpi.comslu.seresearchgate.netkiesslinglab.comnih.gov These studies reveal the specific residues within the protein's binding site that interact with this compound through hydrogen bonding and other forces. mdpi.comnih.gov Crystallography has shown that GGBP undergoes conformational changes upon binding this compound, transitioning from an open (ligand-free) state to a closed (ligand-bound) state. mdpi.comresearchgate.netkiesslinglab.com High-resolution structures of GGBP in complex with this compound have allowed for the visualization of the sugar-binding site at the molecular level and the understanding of the hinge-bending motion that facilitates sugar entry and exit. mdpi.comresearchgate.netkiesslinglab.com Crystallographic studies have also elucidated the basis for the protein's specificity towards different sugar epimers and anomers, showing that only the beta-anomer of this compound is bound and identifying key residues involved in this recognition. nih.gov

Crystallographic analysis is also applied to study glycoconjugates, which are molecules where carbohydrates are covalently linked to other compounds. This technique can confirm the structure and configuration of this compound moieties within these complex molecules. For example, X-ray crystallographic analysis has been used to confirm the absolute configuration of stereogenic centers in hexafluorinated this compound derivatives. acs.org It is also employed in the characterization of novel glycoconjugate metal complexes, providing structural details of how the this compound group is incorporated. rsc.org Furthermore, crystallography plays a role in understanding enzymes involved in the biosynthesis of glycoconjugates, such as dTDP-D-glucose 4,6-dehydratase, by revealing the structure of the enzyme and its binding sites for substrates like dTDP-D-glucose. researchgate.net

X-ray Crystallography for Ligand-Protein Interactions and Conformational Dynamics

X-ray crystallography is a powerful technique used to determine the three-dimensional structure of molecules, including proteins and their complexes with ligands like this compound. This method provides atomic-level details about how this compound interacts with proteins and the resulting conformational changes that occur upon binding.

The crystal structure of this compound itself has been studied using X-ray diffraction, providing insights into its solid-state structure and hydrogen bonding network. High-resolution studies at low temperatures have revealed details about anomeric disorder and the strength of OH···O hydrogen bonds within the crystal structure of α-D-glucose. acs.orgresearchgate.net

In the context of protein interactions, X-ray crystallography is crucial for understanding the structural basis of ligand recognition and the dynamic nature of proteins. Periplasmic binding proteins (PBPs), for instance, are known to undergo significant conformational changes upon ligand binding, often described as a "Venus flytrap" mechanism due to the closure of two structural domains around the ligand. nih.govresearchgate.net X-ray crystallography has been instrumental in capturing these different conformational states, including the open (ligand-free) and closed (ligand-bound) forms. researchgate.netrcsb.orgtandfonline.com

Studies utilizing X-ray crystallography on this compound-bound proteins, particularly periplasmic binding proteins, have provided high-resolution structures detailing the interactions between the sugar molecule and amino acid residues in the binding site. These structures reveal the network of hydrogen bonds and other interactions that stabilize the protein-glucose complex. rcsb.orgnih.goviucr.org

Furthermore, comparisons of the unliganded and this compound-bound structures allow researchers to visualize the conformational changes that occur upon binding. These changes can involve significant alterations in the angle between protein domains, driven by changes in torsion angles within hinge regions connecting the domains. researchgate.netnih.gov Such structural insights are vital for understanding the mechanism of ligand binding, transport, and signaling mediated by these proteins. researchgate.netnih.gov

Data from X-ray crystallography studies can include details such as resolution, R-values, and the number of protein residues modeled in the structure. For example, a high-resolution crystal structure of the Escherichia coli glucose-bound glucose/galactose-binding protein (GGBP) was determined at 0.92 Å resolution. rcsb.org Another study on the periplasmic glucose-binding protein from Pseudomonas putida reported resolutions of 2.5 Å for the unliganded form and 1.25 Å for the glucose-complexed form. nih.govrcsb.org

X-ray crystallography can also be used to study the effects of this compound and its derivatives on the crystallization of other proteins, such as glucose isomerase, and to investigate protein crystal polymorphism. researchgate.net Additionally, it has been used in studies examining the impact of non-enzymatic glycation with this compound on the structure and function of proteins like human serum albumin. openaccessjournals.com

Structural Insights into this compound Recognition by Periplasmic Binding Proteins

Periplasmic binding proteins (PBPs) play a critical role in the high-affinity transport and chemotaxis towards various ligands, including this compound, in bacteria. nih.govnih.gov X-ray crystallography has been a primary tool for elucidating the structural basis of this compound recognition by these proteins. rcsb.orgroyalsocietypublishing.org

These proteins typically consist of two globular domains connected by a hinge region, with the ligand-binding site located in the cleft between the domains. researchgate.netnih.govnih.gov Upon binding of this compound, the protein undergoes a conformational change, transitioning from an open to a closed state, effectively engulfing the sugar molecule within the binding pocket. researchgate.nettandfonline.com This domain closure is essential for the protein's function in transport and signaling. researchgate.netnih.gov

Crystallographic analyses of this compound-bound PBPs have revealed the specific amino acid residues involved in recognizing and binding the sugar. These interactions are primarily mediated by an intricate network of hydrogen bonds between the hydroxyl groups of this compound and residues within the binding site, as well as through stacking interactions with aromatic residues. rcsb.orgnih.goviucr.org For example, studies on the Escherichia coli glucose/galactose-binding protein (GGBP) have shown that the beta-anomer of this compound is preferentially bound, with specific residues like Asp154 and Asp14 playing key roles in hydrogen bonding with the anomeric hydroxyl and other hydroxyl groups of glucose, respectively. rcsb.org

Detailed research findings from X-ray crystallography highlight the specificity of these interactions. While GGBP can bind both this compound and D-galactose, structural comparisons have revealed subtle differences in hydrogen bonding that contribute to the protein's slightly higher affinity for this compound. nih.govrcsb.orgrcsb.org The loss of specific hydrogen bonds with galactose compared to glucose can lead to a lower affinity for galactose. nih.govrcsb.org

Furthermore, X-ray crystallography has been used to study the binding of this compound derivatives, such as 3-O-methyl-D-glucose, which can act as antagonists by preventing the complete domain closure of the binding protein, thus inhibiting its function. nih.govacs.orgosti.gov These studies provide valuable insights into the requirements for productive ligand binding and conformational change.

The structural data obtained from X-ray crystallography also supports the understanding of the conformational dynamics of PBPs. The transition between the open and closed states involves a hinge-bending motion between the two domains. researchgate.netnih.govnih.gov The precise nature of this motion and the residues involved in the hinge region can vary between different periplasmic binding proteins. researchgate.net

Interactive Data Table: Crystallographic Data Examples for this compound-Bound Proteins

Protein SourceLigandPDB IDResolution (Å)MethodConformational StateKey Findings
Escherichia coli GGBPThis compound2FVY0.92X-RAY DIFFRACTIONClosedHigh-resolution structure, details of hydrogen bonding, conformational change. rcsb.org
Pseudomonas putida ppGBPThis compound5DVG1.25X-RAY DIFFRACTIONClosedHigh-resolution structure, asymmetric domain closure, hydrogen bonding network. nih.govrcsb.org
Thermotoga maritima GBPβ-D-Glucose2QVC2.4X-RAY DIFFRACTIONClosedTwo domains, hinge region, extensive hydrogen bonding and stacking interactions. nih.goviucr.org
Escherichia coli GGBPNone2FWO1.55X-RAY DIFFRACTIONOpenStructure of the unliganded form, comparison with glucose-bound state. researchgate.netrcsb.org

Note: The interactivity of this table is a feature of the display environment.

Computational and Theoretical Studies of D Glucose Systems

Quantum Mechanical (QM) Approaches and Density Functional Theory (DFT) for D-Glucose Structure and Reactivity

Quantum Mechanical (QM) approaches, particularly Density Functional Theory (DFT), are widely used to investigate the structural and electronic properties of this compound. DFT calculations can predict the structural and electronic properties of this compound in its solid form. researchgate.net Studies employing DFT, such as those using the SIESTA software, have analyzed the physical properties of this compound and its analog, 2-Deoxy-D-glucose (2DG), by mapping the electrostatic potential (MEP) surface and analyzing charge density to understand bond formation. researchgate.net, jscholarpublishers.com These studies have observed appreciable changes in structural and electronic properties, physical behaviors, bond length, and bond angle between this compound and 2DG, attributing some of these changes to the electronegativity of oxygen atoms in the hydroxyl group. jscholarpublishers.com

DFT has also been applied to study the effect of hydration on the electronic properties of glucose. biointerfaceresearch.com Calculations at the B3LYP/6-31g(d,p) level of theory have shown that hydration can enhance the electronic properties of glucose, leading to an increase in the total dipole moment and a decrease in the HOMO/LUMO band gap energy. biointerfaceresearch.com This suggests that hydration can increase the reactivity of glucose. biointerfaceresearch.com Furthermore, DFT studies have been used to assess the optical rotation and perform vibrational calculations for the this compound molecule, yielding results that align with experimental findings. nih.gov The anomeric equilibrium of this compound has also been investigated using DFT. tandfonline.com, nih.gov While DFT calculations require an initial estimation of the molecular structure, recent advances in parallel computing have made it possible to compute vibrational frequencies and Raman intensities for larger systems, including carbohydrates. tandfonline.com

DFT has also been employed to study the structural and electronic properties of this compound adsorbed by silver nanoparticles (AgNPs). nih.gov Using hybrid functionals like B3LYP and basis sets such as 6-311+G* for C, O, and H atoms and LANL2DZ for Ag atoms, researchers have evaluated the correlation between glucose molecules and silver atoms. nih.gov These studies have investigated the configurational and electronic features of glucose-Ag complexes. nih.gov

Molecular Dynamics (MD) Simulations for this compound Conformational Dynamics and Interactions

Molecular Dynamics (MD) simulations are powerful tools for exploring the conformational dynamics of this compound and its interactions with other molecules, including proteins and water. MD simulations can provide insights into the structural stability and conformational changes of molecules over time. pensoft.net

MD simulations have been used to rationalize the mechanism of this compound dioxidation by enzymes like pyranose dehydrogenase (PDH). nih.gov, nih.gov By simulating the interactions between this compound and PDH, researchers have identified shape complementarity through nonpolar van der Waals interactions as a main driving force for glucose binding. nih.gov, nih.gov Hydrogen bonding patterns also contribute to the enzyme's promiscuity towards different sugars. nih.gov Analysis of MD simulations has suggested a reaction mechanism involving proton abstraction, transition state stabilization, and hydride transfer. nih.gov Conformational entropy calculations from MD simulations have indicated an entropically unfavorable contribution to this compound binding, while binding energy analysis highlights the importance of van der Waals interactions. nih.gov

MD simulations have also been instrumental in studying the transport of this compound across biological membranes by glucose transporters (GLUTs), such as human GLUT1. plos.org, mdpi.com, researchgate.net Simulations have allowed visualization of the translocation of this compound from the binding site towards the intracellular side, revealing detailed molecular interactions between the substrate and residues within the transporter's pore. plos.org, mdpi.com MD simulations support a global asymmetric rocker switch motion during the conformational transition of GLUT1. plos.org Enhanced sampling MD simulations have provided insights into the accelerated this compound exchange phenomenon in GLUT1, suggesting that glucose exchanges can occur on a nanosecond timescale with minimal protein conformational movement. researchgate.net These simulations support a "multisite model" where glucose transport involves stochastic diffusion between ligand-operated gates within the channel. researchgate.net

The effect of hydration on this compound in aqueous solutions and its mutarotation has also been investigated using classical MD simulations. rsc.org These simulations, along with QM/MM approaches, contribute to understanding the hydrogen bond network dynamics and structural changes of water around glucose molecules. rsc.org

Molecular Docking and Ligand-Protein Interaction Modeling of this compound and Analogs

Molecular docking is a computational technique used to predict the binding affinity and preferred orientation of a ligand (such as this compound or its analogs) to a protein target. This method is valuable for identifying potential binding sites and understanding the nature of ligand-protein interactions. rsc.org

Molecular docking studies have been conducted to examine the binding of this compound and its analogs, such as 2-Deoxy-D-glucose (2DG), to various proteins. For instance, docking of 2DG with Hexokinase II (HK II) has provided 3D models and 2D interaction patterns, including hydrogen bond interactions, illustrating the binding of the ligand with the protein's active site. researchgate.net Docking studies have also been used to assess the binding of halogenated analogs of 2DG to hexokinase I (HKI) and correlate these interactions with cytotoxicity. nih.gov These studies suggest a negative correlation between the size of the halogen substituent at the C-2 position and drug activity. nih.gov

Molecular docking, often combined with other computational methods like MD simulations, is used to explore the interactions of this compound and its derivatives with proteins involved in various biological processes. For example, docking studies have investigated the binding of modified and derivative forms of 2DG against the COVID-19 main protease complex to identify potential antiviral compounds. fortunejournals.com, researchgate.net These studies evaluate binding energy and identify critical residues involved in the interactions. fortunejournals.com

Ligand-protein interaction modeling, often following molecular docking, provides detailed insights into the forces and interactions stabilizing the complex, such as hydrogen bonds, van der Waals forces, and electrostatic interactions. mdpi.com Studies on the interaction energies between ligands and protein residues in the binding pocket, particularly for analogs like 2-deoxy-2-fluoro-D-glucose (2-FG) with enzymes like pyranose 2-oxidase, have highlighted the role of electrostatic interactions with acidic residues. mdpi.com Molecular simulations have also characterized the binding interactions of glucose and glucose-6-phosphate with HKI, identifying key residues involved in stable binding through hydrophobic contacts and hydrogen bonds. preprints.org

Molecular docking and interaction modeling are also applied to study the binding of this compound analogs to enzymes like glycogen (B147801) phosphorylase (GP), a key enzyme in glucose homeostasis. jabonline.in These studies aim to identify potential inhibitors by evaluating binding affinity and analyzing interactions at the active site. jabonline.in

Theoretical Modeling of this compound Adsorption on Material Surfaces

Theoretical modeling, including DFT and cluster approaches, is used to investigate the adsorption of this compound on material surfaces. This is particularly relevant in fields such as catalysis and sensing, where the interaction between glucose and material surfaces is crucial. frontiersin.org, researchgate.net

Studies have focused on the adsorption of this compound on titanium dioxide (TiO2) surfaces, such as the anatase (100) surface. frontiersin.org, patrinum.ch, researchgate.net, nih.gov First-principles methods, including periodic boundary conditions (PBC) and cluster approaches (CAs), are employed for these investigations. frontiersin.org, researchgate.net CAs allow for the use of hybrid functionals at lower computational cost, providing accurate descriptions of electronic properties and suitability for studying reaction mechanisms and charged systems. frontiersin.org, researchgate.net

Theoretical modeling has explored different adsorption modes of this compound on TiO2 surfaces, identifying hydrogen bond formation between the hydroxyl groups of glucose and the oxygen atoms of the surface as a favored interaction. frontiersin.org The role of surface and subsurface oxygen vacancies in this compound adsorption on TiO2 has also been characterized using cluster models. frontiersin.org, researchgate.net

Theoretical studies using DFT have also examined the adsorption of this compound on silver nanoparticle surfaces, analyzing the structural and electronic properties of the resulting complexes. nih.gov These models help to understand the interaction strength and geometries of glucose on metal surfaces. nih.gov

D Glucose in Advanced Biochemical Pathways and Metabolic Flux Analysis

Central Carbon Metabolism of D-Glucose

Central carbon metabolism encompasses the core pathways responsible for processing carbon sources, with this compound being a principal substrate. creative-proteomics.com Through these pathways, glucose is catabolized to generate ATP and reducing equivalents, while also supplying building blocks for the synthesis of amino acids, lipids, and nucleotides. creative-proteomics.com

Glycolysis and its Intermediates in Various Organisms

Glycolysis is a fundamental metabolic pathway that converts a six-carbon glucose molecule into two molecules of the three-carbon compound pyruvate (B1213749). khanacademy.orgwikipedia.orgbyjus.comassaygenie.com This process occurs in the cytosol of cells and does not require oxygen, making it a crucial energy-generating pathway in both aerobic and anaerobic organisms. khanacademy.orgbyjus.comopenstax.org Glycolysis is considered an ancient metabolic pathway, found in a vast majority of organisms from yeast to mammals. khanacademy.orgopenstax.orgcsun.edu

The pathway involves a series of ten enzymatic reactions, which can be divided into two phases: the energy-requiring phase and the energy-releasing phase. khanacademy.orgassaygenie.com In the energy-requiring phase, ATP is consumed to phosphorylate glucose and its intermediates, preparing the molecule for cleavage. khanacademy.orgopenstax.org Key intermediates in glycolysis include Glucose-6-phosphate, Fructose-6-phosphate (B1210287), Fructose-1,6-bisphosphate, Dihydroxyacetone phosphate (B84403), and Glyceraldehyde-3-phosphate. wikipedia.org The energy-releasing phase generates ATP and NADH through substrate-level phosphorylation and the oxidation of intermediates. khanacademy.orgopenstax.org The net products of glycolysis from one molecule of glucose are two molecules of pyruvate, two molecules of ATP, and two molecules of NADH. khanacademy.orgbyjus.com

Glycolysis intermediates can also feed into other metabolic pathways. For instance, Dihydroxyacetone phosphate can be converted to glycerol (B35011) 3-phosphate, which is used in triglyceride synthesis. byjus.comlibretexts.org

Gluconeogenesis as a this compound Biosynthetic Pathway

Gluconeogenesis (GNG) is a metabolic pathway responsible for the biosynthesis of glucose from non-carbohydrate precursors. wikipedia.orglibretexts.orgbyjus.com This process is essential for maintaining blood glucose levels, particularly during periods of fasting, starvation, or intense exercise, or when dietary carbohydrate intake is insufficient. wikipedia.orgbyjus.commicrobenotes.com Gluconeogenesis occurs primarily in the liver and, to a lesser extent, in the renal cortex in vertebrates. wikipedia.orglibretexts.orgmicrobenotes.comnih.gov

While many reactions in gluconeogenesis are the reverse of glycolysis, it is not a simple reversal due to the presence of several irreversible steps in glycolysis. wikipedia.orgttuhsc.edupressbooks.pub Gluconeogenesis bypasses these irreversible glycolytic reactions using different enzymes. wikipedia.orgttuhsc.eduslideshare.net Key precursors for gluconeogenesis include lactate, pyruvate, glycerol, and certain glucogenic amino acids. wikipedia.orglibretexts.orgmicrobenotes.compressbooks.pub For example, pyruvate is converted to oxaloacetate in the mitochondria, which is then converted to phosphoenolpyruvate (B93156) (PEP) in a process that involves bypassing the irreversible pyruvate kinase step in glycolysis. wikipedia.orgmicrobenotes.comnih.govttuhsc.edu

The regulation of gluconeogenesis is crucial to ensure glucose synthesis occurs only when needed. microbenotes.com Hormones such as glucagon, cortisol, and growth hormone promote gluconeogenesis, while insulin (B600854) inhibits it. microbenotes.com

Pentose (B10789219) Phosphate Pathway (PPP) and NADPH Production from this compound

The Pentose Phosphate Pathway (PPP), also known as the hexose (B10828440) monophosphate shunt, is a metabolic pathway that branches from glycolysis at the level of Glucose-6-phosphate. wikipedia.orgmhmedical.commicrobenotes.comtuscany-diet.netlibretexts.orglibretexts.org Unlike glycolysis, the PPP does not primarily generate ATP. libretexts.orglibretexts.org Its main functions are the production of NADPH and the synthesis of pentose sugars, particularly ribose 5-phosphate, a precursor for nucleotide and nucleic acid synthesis. wikipedia.orgmhmedical.commicrobenotes.comtuscany-diet.netlibretexts.orglibretexts.orgkhanacademy.org

The PPP consists of two phases: the oxidative phase and the non-oxidative phase. wikipedia.org The oxidative phase is irreversible and generates NADPH. wikipedia.orglibretexts.orglibretexts.orgkhanacademy.org The first committed step of the oxidative phase is catalyzed by Glucose-6-phosphate dehydrogenase (G6PD), which oxidizes Glucose-6-phosphate and produces NADPH. wikipedia.orgtuscany-diet.netlibretexts.orglibretexts.orgkhanacademy.org A second molecule of NADPH is produced later in the oxidative phase. wikipedia.orgkhanacademy.org NADPH is a crucial reducing equivalent used in various biosynthetic reactions, such as fatty acid and cholesterol synthesis, and for protecting cells against oxidative stress by reducing oxidized glutathione (B108866). wikipedia.orgmicrobenotes.comtuscany-diet.netlibretexts.orglibretexts.orgnih.gov This is particularly important in red blood cells, where the PPP is the sole source of NADPH. wikipedia.orgmicrobenotes.comlibretexts.orglibretexts.org

The non-oxidative phase of the PPP involves reversible reactions that interconvert sugar phosphates, linking the pathway back to glycolysis by producing intermediates like Fructose-6-phosphate and Glyceraldehyde-3-phosphate. libretexts.orgwikipedia.orgmhmedical.comlibretexts.orgfrontiersin.org

Tricarboxylic Acid (TCA) Cycle and its Linkages to this compound Catabolism

The Tricarboxylic Acid (TCA) cycle, also known as the Krebs cycle or citric acid cycle, is a central metabolic pathway in aerobic respiration, occurring in the mitochondrial matrix of eukaryotes. creative-proteomics.comwikipedia.org It is a major route for the complete oxidation of carbon fuels, including the acetyl group derived from glucose catabolism. wikipedia.orgcreative-proteomics.com

The link between glycolysis and the TCA cycle is pyruvate, the end product of glycolysis. creative-proteomics.comresearchgate.netpromocell.com Under aerobic conditions, pyruvate is transported into the mitochondria and converted to acetyl-CoA by the pyruvate dehydrogenase complex. creative-proteomics.comwikipedia.orgresearchgate.netpromocell.comcreative-proteomics.com Acetyl-CoA then enters the TCA cycle by combining with oxaloacetate to form citrate. wikipedia.orgcreative-proteomics.com

The TCA cycle involves a series of reactions that oxidize the acetyl group, releasing carbon dioxide and generating reducing equivalents in the form of NADH and FADH₂. slideshare.netwikipedia.org These reducing equivalents are then used in oxidative phosphorylation to produce a large amount of ATP. slideshare.netwikipedia.org The TCA cycle also provides intermediates for various biosynthetic pathways, making it an amphibolic pathway. slideshare.netwikipedia.org While glucose is the primary source of carbon entering the TCA cycle via pyruvate, other molecules like fatty acids and amino acids can also be metabolized to produce acetyl-CoA or other cycle intermediates. wikipedia.orgresearchgate.net

Metabolic Flux Analysis (MFA) of this compound

Metabolic Flux Analysis (MFA) is a powerful quantitative technique used to determine the rates of reactions (fluxes) within a metabolic network in living cells. creative-proteomics.comcreative-proteomics.comnih.gov MFA provides insights into how metabolic pathways are operating under specific conditions and how they are regulated. creative-proteomics.comcreative-proteomics.com

Quantitative Determination of Intracellular Metabolic Flux Distributions using Labeled this compound

One of the most common and accurate approaches for quantifying intracellular metabolic flux distributions is using stable isotope tracers, particularly ¹³C-labeled this compound. creative-proteomics.comcreative-proteomics.comnih.govnih.govresearchgate.netfrontiersin.orgfrontiersin.orgisotope.com In this method, cells are grown on a medium containing a specifically labeled form of glucose, such as [U-¹³C₆] glucose (uniformly labeled) or glucose labeled at specific carbon positions (e.g., [1-¹³C] glucose, [1,2-¹³C₂] glucose). creative-proteomics.comcreative-proteomics.comnih.govnih.govfrontiersin.orgfrontiersin.orgisotope.com

As the labeled glucose is metabolized through various pathways, the ¹³C label is incorporated into downstream metabolites, resulting in specific labeling patterns or isotopomers. creative-proteomics.comnih.govnih.govresearchgate.netfrontiersin.org These labeling patterns are characteristic of the pathways and the relative fluxes through them. nih.govnih.govfrontiersin.org The isotopic enrichment and distribution in key metabolites (such as glycolytic intermediates, TCA cycle intermediates, and amino acids derived from these pathways) are measured using analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. creative-proteomics.comcreative-proteomics.comnih.govresearchgate.netfrontiersin.orgfrontiersin.orgisotope.com

By combining the measured isotopic labeling data with a stoichiometric model of the metabolic network, computational algorithms are used to estimate the intracellular fluxes. nih.govresearchgate.netfrontiersin.org This involves minimizing the difference between the experimentally measured labeling patterns and the patterns predicted by the model for a given set of fluxes. nih.govresearchgate.net

¹³C-MFA using labeled this compound has been widely applied to study central carbon metabolism in various organisms, including microorganisms and mammalian cells, providing quantitative data on flux distributions through glycolysis, the PPP, and the TCA cycle. nih.govresearchgate.netfrontiersin.orgfrontiersin.org This allows researchers to understand how metabolic fluxes are distributed under different physiological conditions, genetic modifications, or environmental changes. nih.govfrontiersin.org For example, ¹³C-MFA has been used to estimate the flux ratio between glycolysis and the PPP in astrocytes. frontiersin.org

Table 1: Key Metabolic Pathways and Their Linkages to this compound

PathwayLocation in Eukaryotic CellsPrimary Role(s)Linkage to this compoundKey Outputs
GlycolysisCytosolGlucose breakdown for energyConverts Glucose to PyruvateATP, NADH, Pyruvate
GluconeogenesisCytosol (mainly liver/kidney)Glucose synthesis from non-carbohydratesSynthesizes Glucose from precursors (e.g., Pyruvate)Glucose
Pentose Phosphate PathwayCytosolNADPH production, Pentose sugar synthesisUtilizes Glucose-6-phosphateNADPH, Ribose 5-phosphate, Glycolytic intermediates
Tricarboxylic Acid (TCA) CycleMitochondrial MatrixComplete oxidation of Acetyl-CoA for energyReceives Acetyl-CoA derived from PyruvateATP, NADH, FADH₂, CO₂

Table 2: Selected Glycolytic Intermediates and Their Role

IntermediateDescriptionRole in Glycolysis
Glucose-6-phosphatePhosphorylated form of GlucoseFirst committed intermediate, entry point to PPP
Fructose-1,6-bisphosphateKey intermediate in the energy-investment phaseCleaved into two three-carbon molecules
Glyceraldehyde-3-phosphateThree-carbon sugar phosphateIntermediate in the energy-releasing phase
PyruvateThree-carbon alpha-keto acidEnd product of glycolysis, entry point to TCA cycle

Table 3: Selected TCA Cycle Intermediates and Their Role

IntermediateDescriptionRole in TCA Cycle
CitrateSix-carbon tricarboxylic acidFormed by the condensation of Acetyl-CoA and Oxaloacetate
alpha-KetoglutarateFive-carbon alpha-keto acidOxidized to Succinyl-CoA
OxaloacetateFour-carbon dicarboxylic acidRegenerated in the final step, combines with Acetyl-CoA

Tracing this compound Carbon Flow in Complex Metabolic Networks

Metabolic Flux Analysis (MFA) is a powerful tool used to quantify the flow of metabolites through biochemical networks within living cells or tissues. creative-proteomics.comcreative-proteomics.com Stable isotope tracing, often utilizing this compound labeled with isotopes such as Carbon-13 (¹³C), is a fundamental technique in MFA to track the fate of carbon atoms from glucose as they are incorporated into various metabolic intermediates and end products. creative-proteomics.comcreative-proteomics.comisotope.comisotope.combiorxiv.org

MFA based on ¹³C labeling allows for the systematic quantification of flux distribution within metabolic networks and reveals the main active pathways and their dynamic changes. creative-proteomics.com This is particularly valuable in understanding complex metabolic behaviors, such as those observed in cancer cells which exhibit altered glucose metabolism to support rapid proliferation. creative-proteomics.comcreative-proteomics.comnih.govnih.gov

This compound as a Precursor for Biosynthetic Pathways

This compound serves as a primary building block for the synthesis of numerous essential biomolecules, contributing carbon skeletons and energy to various anabolic processes. nih.govnih.govsarchemlabs.com

Glycogen (B147801) and Starch Biosynthesis from this compound

Glycogen in animals and starch in plants are the primary storage forms of glucose, serving as readily accessible energy reserves. wikipedia.orgnih.govnih.govscitechnol.com The biosynthesis of both polymers involves the sequential addition of glucose units derived from activated glucose precursors.

In glycogen synthesis (glycogenesis), this compound is converted to glucose-6-phosphate, then to glucose-1-phosphate, and finally to UDP-glucose. ontosight.ainih.gov UDP-glucose is the activated form of glucose that serves as the substrate for glycogen synthase, the key enzyme catalyzing the formation of α-1,4 glycosidic bonds in the growing glycogen chain. ontosight.ainih.govwikipedia.org Glycogenin acts as a primer to initiate the synthesis of a new glycogen molecule. ontosight.aiwikipedia.org

Similarly, starch biosynthesis in plants involves the formation of ADP-glucose from glucose-1-phosphate and ATP, catalyzed by ADP-glucose pyrophosphorylase (AGPase). libretexts.orgresearchgate.netscirp.orgnih.gov ADP-glucose is the activated glucose donor for starch synthases, which elongate the starch polymer by adding glucose residues via α-1,4 linkages. libretexts.orgscirp.orgwikipedia.org Branching enzymes introduce α-1,6 linkages, creating the branched structure of amylopectin, one of the two main components of starch. scirp.orgnih.gov

The synthesis of these glucose polymers is tightly regulated to maintain energy homeostasis within the organism. ontosight.ai

De novo Synthesis of Fatty Acids and Lipids from this compound Precursors

Under conditions of excess carbohydrate intake, this compound can be converted into fatty acids and subsequently lipids for long-term energy storage. minams.edu.pklibretexts.orgtaylorandfrancis.com This process, known as lipogenesis, primarily occurs in the liver and adipose tissue in humans. minams.edu.pktaylorandfrancis.com

Glucose is first metabolized through glycolysis to produce pyruvate. minams.edu.pkagrilife.org Pyruvate enters the mitochondria and is converted to acetyl-CoA and oxaloacetate. minams.edu.pkagrilife.org Citrate is formed from the condensation of acetyl-CoA and oxaloacetate within the mitochondria. minams.edu.pkagrilife.org Citrate can then be transported to the cytosol, where it is cleaved by ATP-citrate lyase to regenerate acetyl-CoA. minams.edu.pkagrilife.org This cytosolic acetyl-CoA is the primary carbon source for fatty acid synthesis. minams.edu.pktaylorandfrancis.com

The synthesis of fatty acids involves the sequential addition of two-carbon units derived from acetyl-CoA, with malonyl-CoA serving as an intermediate. minams.edu.pktaylorandfrancis.com The process requires reducing equivalents in the form of NADPH, which is largely supplied by the pentose phosphate pathway, a metabolic route also originating from glucose-6-phosphate. agrilife.orgyoutube.com The newly synthesized fatty acids can then be esterified with glycerol-3-phosphate (also derived from glucose metabolism) to form triacylglycerols, the main storage form of fat. minams.edu.pk

Nucleotide and Amino Acid Synthesis Intermediates Derived from this compound

This compound metabolism provides essential carbon precursors for the biosynthesis of nucleotides and non-essential amino acids. nih.govsarchemlabs.comontosight.airsc.org

The pentose phosphate pathway, branching off from glucose-6-phosphate, is a major source of ribose-5-phosphate (B1218738), a crucial component of nucleotides (ATP, GTP, CTP, UTP) and nucleic acids (DNA and RNA). nih.govpeoi.netlibretexts.org While the oxidative branch of the pentose phosphate pathway produces ribose-5-phosphate and NADPH, the non-oxidative branch can also generate ribose-5-phosphate from glycolytic intermediates like fructose-6-phosphate and glyceraldehyde-3-phosphate. nih.gov

Glycolytic intermediates also serve as starting materials for the synthesis of several non-essential amino acids. For example, 3-phosphoglycerate (B1209933), an intermediate of glycolysis, is a precursor for the synthesis of serine, which can then be converted to glycine (B1666218) and cysteine. nih.govlibretexts.orgbasicmedicalkey.com Pyruvate, the end product of glycolysis, is a precursor for alanine, valine, leucine, and isoleucine. libretexts.orgbasicmedicalkey.com Intermediates of the TCA cycle, which can be fueled by glucose-derived pyruvate, provide carbon skeletons for other amino acids, such as glutamate, glutamine, proline, arginine (from α-ketoglutarate), and aspartate, asparagine, methionine, and threonine (from oxaloacetate). libretexts.orgbasicmedicalkey.com

Glycoconjugate Biosynthesis Involving this compound and its Derivatives

Glycoconjugates, such as glycoproteins, glycolipids, and proteoglycans, are molecules where carbohydrates are covalently linked to proteins or lipids. These molecules play diverse roles in cell recognition, signaling, and structural integrity. This compound and its derivatives are essential components in the biosynthesis of these complex structures. nih.govnih.govyeastgenome.org

The synthesis of glycoconjugates often involves activated sugar nucleotides, where a monosaccharide is linked to a nucleotide like UDP, GDP, or CMP. UDP-glucose, formed during glycogen synthesis, is a key precursor for the synthesis of other activated sugars, such as UDP-glucuronic acid and UDP-galactose. mdpi.comresearchgate.net These activated sugars are then utilized by specific glycosyltransferases to add carbohydrate moieties to proteins or lipids. mdpi.com

For instance, UDP-glucose is involved in the biosynthesis of dolichol-phosphate-glucose, an intermediate in the synthesis of N-linked glycans in the endoplasmic reticulum. mdpi.com Glucose and its metabolic products also contribute to the formation of precursors for the hexosamine biosynthesis pathway, which leads to the synthesis of nucleotide amino-sugars like UDP-N-acetylglucosamine (UDP-GlcNAc), crucial for the synthesis of N-linked and O-linked glycans, as well as glycosylphosphatidylinositol (GPI) anchors. biorxiv.orgmdpi.com

This compound Metabolism in Diverse Biological Systems

This compound metabolism is a fundamental process conserved across a vast range of biological systems, from simple microorganisms to complex multicellular organisms, although the specific pathways and their regulation can vary. wikipedia.orgnih.govwikipedia.org

In plants, this compound is primarily synthesized through photosynthesis and stored as starch. wikipedia.orgnih.govscitechnol.com It serves as the main building block for cellulose (B213188), the major component of plant cell walls, and is a metabolic starting point for the synthesis of various organic acids and amino acids. nih.govscitechnol.com Plant cells utilize glucose for energy production through glycolysis and respiration. libretexts.org

Microorganisms exhibit diverse strategies for glucose metabolism. Many bacteria and yeasts, such as Escherichia coli and Saccharomyces cerevisiae, readily metabolize this compound through glycolysis to produce ATP and various fermentation products like ethanol (B145695) or lactate, particularly under anaerobic or respiro-fermentative conditions. wikipedia.orgresearchgate.netnih.govcdnsciencepub.comnih.gov Saccharomyces cerevisiae can switch between respiration and fermentation depending on glucose availability. nih.gov Studies in Schizosaccharomyces pombe have investigated the enzyme activities involved in glucose metabolism under different metabolic states (respirative, respirofermentative, and fermentative). cdnsciencepub.com Glucose transporters play a critical role in the uptake of glucose into microbial cells, and their characteristics can influence the rate and efficiency of glucose utilization. researchgate.netsari.ac.cn

In animals, this compound is absorbed from the diet or produced through gluconeogenesis and glycogenolysis. wikipedia.orgnih.gov It is transported throughout the body via the bloodstream and taken up by cells through specific glucose transporters (GLUTs and SGLTs). sarchemlabs.comsari.ac.cn Glucose is the primary fuel for many tissues, including the brain. Its metabolism through glycolysis, the TCA cycle, and oxidative phosphorylation generates ATP. nih.govcreative-proteomics.comwikipedia.org Glucose is also a precursor for glycogen synthesis, fatty acid synthesis, and the synthesis of other biomolecules as described in the preceding sections. nih.gov The regulation of glucose metabolism in animals is complex, involving hormones like insulin and glucagon, which maintain blood glucose homeostasis. sarchemlabs.com

Microbial Metabolism of this compound (e.g., Saccharomyces cerevisiae, Escherichia coli, Bacillus subtilis)

Microorganisms exhibit diverse strategies for this compound metabolism, adapting to their specific ecological niches and energy requirements. Key pathways include glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle. Metabolic flux analysis is a powerful tool to quantify the flow of carbon through these pathways under different conditions. asm.orgmdpi.com

In Saccharomyces cerevisiae, commonly known as baker's yeast, this compound metabolism is highly regulated, particularly by glucose repression, where the presence of high glucose concentrations represses the utilization of alternative carbon sources and promotes fermentation even in the presence of oxygen (Crabtree effect). nih.govresearchgate.net Metabolic flux analysis using 13C-labeled glucose has revealed significant shifts in carbon flux distribution depending on glucose availability and growth rate. For instance, in glucose-limited chemostat cultures, a higher proportion of consumed glucose is catabolized via the pentose phosphate pathway compared to batch cultures with high glucose concentrations. asm.orgnih.gov Studies have shown that under aerobic, glucose-limited conditions, approximately 24% of the consumed glucose in S. cerevisiae strain CEN.PK113-7D is channeled through the pentose phosphate pathway. nih.gov

Escherichia coli, a widely studied bacterium, also utilizes this compound through glycolysis, PPP, and the TCA cycle. Glucose uptake in E. coli primarily occurs via the phosphoenolpyruvate:sugar phosphotransferase system (PTS), which simultaneously transports and phosphorylates glucose. frontiersin.org However, E. coli also possesses other glucose uptake systems, including a glucokinase and a mannose phosphotransferase, which play roles in glucose phosphorylation. nih.gov Metabolic flux analysis in E. coli under microaerobic conditions has demonstrated that mutations in regulatory systems like CreBC and ArcAB can significantly impact fluxes in the PPP and at the pyruvate branching point. asm.org Under glucose-limited continuous cultures, increasing growth rates lead to a higher activity of the pentose phosphate pathway and decreased TCA cycle activity, reflecting the increased demand for NADPH and precursors for biomass synthesis. microbiologyresearch.org Engineered E. coli strains unable to metabolize this compound due to specific gene knockouts have been shown to accumulate this compound from pentose metabolism, highlighting the flexibility of central carbon metabolism. asm.orgresearchgate.net

Bacillus subtilis, a Gram-positive bacterium, also relies on this compound as a primary carbon source. Glucose uptake in B. subtilis is largely dependent on the phosphoenolpyruvate-dependent phosphotransferase system (PTS), leading to the formation of glucose-6-phosphate. nih.gov Similar to E. coli, B. subtilis exhibits overflow metabolism at high glucose concentrations, where excess carbon is converted into by-products like acetate (B1210297). acs.org Metabolic flux analysis in B. subtilis has shown that the distribution of fluxes through central carbon pathways is influenced by the availability of other organic acids. asm.org Under glucose-limited conditions, the total energy flux is primarily directed towards maintenance and biomass formation, while under excess glucose, overflow metabolism becomes significant. asm.org Studies using 13C-labeled glucose have quantified metabolic flux distributions in B. subtilis under different conditions, revealing shifts in TCA cycle activity and PPP flux depending on the carbon source availability. asm.orgresearchgate.net

OrganismPrimary Glucose Uptake System(s)Key Metabolic Pathways for this compoundInfluence of High Glucose ConcentrationMetabolic Flux Analysis Insights
Saccharomyces cerevisiaeHexose transporters (Hxt), regulated by glucose repressionGlycolysis, PPP, TCA cyclePromotes fermentation (Crabtree effect)Higher PPP flux in glucose-limited conditions; flux distribution varies with growth rate and glucose availability. asm.orgnih.govpnas.org
Escherichia coliPTS (primarily), Glucokinase, Mannose PTSGlycolysis, PPP, TCA cycleLeads to acetate secretion (overflow metabolism)Regulatory mutations impact PPP and pyruvate node fluxes; increased PPP and decreased TCA with higher growth rates. nih.govasm.orgmicrobiologyresearch.orgd-nb.info
Bacillus subtilisPTS (primarily), potential alternative systemGlycolysis, PPP, TCA cycleLeads to overflow metabolismFlux distribution influenced by co-substrates; energy flux partitioning depends on glucose availability. nih.govacs.orgasm.orgasm.org

Plant Metabolism of this compound and its Role in Cellulose and Starch Synthesis

Plants are autotrophic organisms that synthesize this compound through photosynthesis. nih.govscitechnol.com this compound in plants serves not only as an energy source but also as a crucial building block for structural components and energy storage molecules. nih.gov

A primary role of this compound in plants is its polymerization into cellulose, the main structural component of plant cell walls. nih.govwikipedia.orgbioone.orgscielo.br Cellulose is a linear polysaccharide composed of repeating β(1→4)-linked this compound units. wikipedia.orgbioone.orgscielo.br The synthesis of cellulose occurs at the plasma membrane and is catalyzed by cellulose synthase (CesA) complexes, which utilize UDP-glucose as the substrate. nih.govscielo.broup.com The polymerization of UDP-glucose provides the energy for the growing cellulose chain. nih.gov Research indicates that the cellulose synthase complex (CSC) involves multiple CesA proteins and synthesizes microfibrils containing numerous glucose chains held together by hydrogen bonds, contributing to the high tensile strength of cell walls. nih.govwikipedia.orgbioone.orgscielo.br

This compound is also the monomer for starch synthesis in plants, which serves as a major energy storage compound. scitechnol.comlibretexts.orgresearchgate.netscirp.orgoup.com Starch is a homopolymer of this compound linked by α(1→4) bonds with α(1→6) branches. libretexts.org Starch synthesis occurs in chloroplasts for temporary storage and in amyloplasts in storage tissues. libretexts.orgscirp.org The key precursor for starch synthesis is ADP-glucose, which is formed from glucose-1-phosphate and ATP by the enzyme ADP-glucose pyrophosphorylase (AGPase). libretexts.orgresearchgate.netscirp.orgoup.com ADP-glucose then serves as the glucosyl donor for starch synthases, which elongate the starch polymer. libretexts.orgresearchgate.net AGPase is a key regulatory enzyme in starch synthesis, allosterically activated by 3-phosphoglycerate and inhibited by inorganic phosphate. libretexts.orgresearchgate.net

PolymerMonomerLinkage Type(s)Primary Role in PlantsLocation of SynthesisKey Enzyme(s) InvolvedActivated Precursor
CelluloseThis compoundβ(1→4)Structural componentPlasma membraneCellulose synthase (CesA) complexUDP-glucose
StarchThis compoundα(1→4), α(1→6)Energy storageChloroplasts (temporary), Amyloplasts (long-term)Starch synthase, Branching enzyme, ADP-glucose pyrophosphorylaseADP-glucose

Studies on plant metabolism of this compound also involve investigating the effects of external factors, such as herbicides, on glucose metabolic pathways like the glucuronic acid pathway and the pentose phosphate pathway. cambridge.org

Comparative Metabolic Studies of this compound Across Different Organisms

Comparative metabolic studies of this compound highlight both conserved and divergent strategies across different organisms, reflecting evolutionary adaptations and specific physiological needs. While this compound is a central metabolic hub in most life forms, the emphasis on specific pathways and regulatory mechanisms varies.

In microorganisms like S. cerevisiae and E. coli, glycolysis is a fundamental pathway for this compound breakdown to generate ATP and pyruvate. Both organisms also utilize the pentose phosphate pathway for NADPH production and precursor synthesis. asm.orgnih.govasm.orgmicrobiologyresearch.org However, the regulation of these pathways and the subsequent fate of pyruvate (fermentation vs. respiration) differ significantly, particularly in response to oxygen and glucose availability. S. cerevisiae exhibits the Crabtree effect, favoring fermentation at high glucose concentrations, whereas E. coli typically shifts to respiration when oxygen is available. nih.govresearchgate.netd-nb.info Comparative studies using radiorespirometry have shown resemblances in glucose catabolism between E. coli and S. cerevisiae. asm.org

Plants, as primary producers, synthesize this compound and utilize it for energy, structure (cellulose), and storage (starch). nih.govscitechnol.com The pathways for cellulose and starch synthesis are plant-specific and represent major sinks for this compound. The use of UDP-glucose for cellulose synthesis and ADP-glucose for starch synthesis highlights distinct activation strategies compared to the phosphorylation of glucose for glycolysis in both microbes and plants. nih.govlibretexts.orgresearchgate.net

Comparative genomics studies have investigated the conservation of carbohydrate/glucose metabolic genes across different organisms, including vertebrates. nih.gov While many metabolic genes are conserved, there are differences in the complexity and regulation of glucose metabolism. For instance, the importance of glucose as a primary energy source and the mechanisms of blood glucose regulation differ between fish and mammals. nih.gov

Enzymology of D Glucose Transformations and Bioconversions

Mechanistic Studies of D-Glucose-Metabolizing Enzymes

The metabolism of this compound involves a series of enzymatic steps, initiating with its phosphorylation upon entering the cell. Subsequent transformations are catalyzed by enzymes that exhibit distinct substrate specificities and are subject to intricate regulatory mechanisms.

Hexokinases and Glucokinases: Substrate Specificity and Regulatory Mechanisms

Hexokinases (HK) and glucokinases (GK) are key enzymes that catalyze the initial phosphorylation of glucose to glucose-6-phosphate (G6P), a pivotal step in glucose metabolism. While both enzyme classes perform the same reaction, they exhibit notable differences in their substrate specificity, affinity for glucose, and regulatory mechanisms, reflecting their distinct physiological roles.

Hexokinases, generally found in most tissues, possess a broad substrate specificity, capable of phosphorylating a range of hexose (B10828440) sugars, including glucose, fructose (B13574), and mannose. They exhibit a high affinity for glucose, characterized by a low Michaelis constant (Km), allowing them to efficiently phosphorylate glucose even at low concentrations. Hexokinase activity is subject to feedback inhibition by its product, glucose-6-phosphate, a classic regulatory mechanism that prevents excessive glucose uptake and phosphorylation when cellular G6P levels are high. Some eukaryotic hexokinase isoforms, such as hexokinase I and III, contain a second, vestigial domain that serves as a binding site for allosteric effectors. Binding of G6P to this site induces a conformational change that inhibits enzyme activity, which can be counteracted by activators like phosphate (B84403) or citrate.

In contrast, glucokinase, primarily expressed in the liver and pancreatic beta-cells, demonstrates a higher specificity for glucose. It has a lower affinity for glucose (higher Km compared to hexokinases), meaning it is primarily active when glucose concentrations are high, such as after a meal. This characteristic allows glucokinase to function as a glucose sensor in these tissues, playing a significant role in maintaining blood glucose homeostasis. Unlike hexokinases, glucokinase is not inhibited by glucose-6-phosphate, enabling the liver to continue phosphorylating glucose for storage as glycogen (B147801) or conversion to fatty acids even at high glucose levels. Glucokinase activity is modulated by the glucokinase regulatory protein (GKRP), which can sequester glucokinase in the nucleus in response to low glucose levels, further regulating its activity.

The differing kinetic and regulatory properties of hexokinases and glucokinases are summarized in the table below:

FeatureHexokinasesGlucokinases
Tissue DistributionMost tissuesLiver, Pancreatic beta-cells
Substrate SpecificityBroad (Glucose, Fructose, Mannose)Narrow (Glucose)
Affinity for GlucoseHigh (Low Km)Low (High Km)
RegulationInhibited by Glucose-6-phosphateRegulated by GKRP, not inhibited by G6P
Physiological RoleGlucose uptake in most tissuesGlucose sensing, blood glucose homeostasis

Glucose-6-Phosphate Dehydrogenase Activity and Regulation

Glucose-6-phosphate dehydrogenase (G6PD) is a crucial enzyme in the pentose (B10789219) phosphate pathway (PPP), catalyzing the irreversible oxidation of glucose-6-phosphate to 6-phosphoglucono-δ-lactone. This reaction is the rate-limiting step of the oxidative phase of the PPP and is essential for the production of NADPH and the precursor for nucleotide synthesis, ribose-5-phosphate (B1218738). NADPH is a critical reducing agent involved in various cellular processes, including reductive biosynthesis and protecting cells against oxidative stress by maintaining the reduced state of glutathione (B108866).

G6PD activity is primarily regulated by the cellular NADPH/NADP+ ratio. A high NADPH/NADP+ ratio indicates a sufficient reducing environment and inhibits G6PD activity, while a low ratio, often resulting from increased NADPH utilization or oxidative stress, activates the enzyme to replenish NADPH levels. NADPH acts as a competitive inhibitor of G6PD.

Beyond the NADPH/NADP+ ratio, G6PD activity is also influenced by other factors. For instance, cyclic AMP (cAMP) and cAMP-dependent protein kinase A (PKA) have been shown to inhibit G6PD activation in macrophages. PKA can lead to serine/threonine phosphorylation of G6PD, potentially downregulating its activity. High glucose levels have also been reported to increase G6PD activity in certain tissues like cardiac muscle and aorta.

Regulation of G6PD also occurs at the genetic level, with its expression influenced by transcription and post-transcription factors. Hypoxia-inducible factor 1 (HIF1), a transcription factor, is known to activate G6PD and other glycolytic enzymes.

Allosteric Regulation of this compound Processing Enzymes (e.g., ADP-Glucose Pyrophosphorylases)

Allosteric regulation plays a vital role in controlling the activity of enzymes involved in this compound processing, allowing for rapid adjustments in metabolic flux in response to changes in cellular conditions. ADP-glucose pyrophosphorylase (AGPase) is a prime example of an allosterically regulated enzyme that controls the biosynthesis of storage polysaccharides like glycogen in bacteria and starch in plants.

AGPase catalyzes the synthesis of ADP-glucose from ATP and glucose-1-phosphate, a key precursor for glycogen and starch synthesis. This reaction is considered the main regulatory step in these biosynthetic pathways. AGPase activity is allosterically modulated by various metabolites that reflect the energy status of the cell.

In Escherichia coli, AGPase is primarily activated by fructose 1,6-bisphosphate (FBP), an intermediate of glycolysis, and inhibited by adenosine (B11128) 5′-monophosphate (AMP), which signals a low energy state. The binding of these allosteric effectors induces conformational changes in the enzyme, influencing its catalytic activity. Structural studies, including crystal structures of E. coli AGPase in complex with FBP and AMP, have provided insights into the molecular mechanisms of this allosteric regulation. Mutations in residues involved in effector binding can significantly alter the enzyme's sensitivity to activation and inhibition.

In plants, AGPase is often regulated by the ratio of 3-phosphoglycerate (B1209933) (3-PGA), an activator, and orthophosphate (Pi), an inhibitor. This allosteric control links starch biosynthesis to the rate of photosynthesis. Studies on potato tuber AGPase have revealed structural details of the enzyme in its inhibited state when bound to sulfate, an orthophosphate analog. The communication between the regulatory sites and the active site in AGPase is complex, involving multiple regions of the enzyme.

The allosteric regulation of AGPase ensures that the synthesis of storage polysaccharides is coordinated with the availability of glucose and the energy demands of the cell.

Enzymatic Synthesis and Derivatization of this compound

Enzymes are increasingly utilized for the synthesis and derivatization of this compound and its derivatives, offering advantages such as high specificity, efficiency, and milder reaction conditions compared to traditional chemical methods.

Chemoenzymatic Synthetic Approaches to this compound Derivatives (e.g., this compound-6-Phosphate)

Chemoenzymatic synthesis combines chemical and enzymatic steps to achieve the efficient and selective production of complex molecules, including this compound derivatives like this compound-6-phosphate (G6P). G6P is a central intermediate in carbohydrate metabolism and a desirable target for synthesis due to its biological significance and potential industrial applications.

Traditional chemical synthesis of G6P often faces challenges related to low yields and extensive purification due to the presence of multiple hydroxyl groups with similar reactivity. Enzymatic approaches, while offering selectivity, can sometimes require expensive enzymes or cofactors and may also result in low yields.

Chemoenzymatic strategies have been developed to overcome these limitations. One approach involves the regioselective deacetylation of peracetylated this compound using lipases, such as Candida rugosa lipase (B570770), to selectively expose the primary hydroxyl group at the C-6 position. This selective deprotection facilitates subsequent phosphorylation specifically at the C-6 position. For example, a concise chemoenzymatic route for G6P synthesis has been described, utilizing lipase-catalyzed regioselective hydrolysis of 1,2,3,4,6-penta-O-acetyl-α-D-glucopyranose. This strategy can provide a large-scale procedure for the synthesis of key intermediates.

Another chemoenzymatic approach for synthesizing G6P involves the phosphorylation of glucose using hexokinase in the presence of ATP. This enzymatic reaction is highly specific for glucose and yields G6P directly. Chemoenzymatic methods are also employed in the synthesis of other glucose derivatives, such as fluorine-18-labeled disaccharides from [18F]FDG, utilizing enzymes that catalyze the formation of glycosidic bonds.

These chemoenzymatic methods offer efficient and scalable routes for the synthesis of important this compound derivatives, often with improved yields and reduced purification steps compared to purely chemical methods.

Lipase-Catalyzed Esterification and Transesterification of this compound

Lipases are a versatile class of enzymes widely used as biocatalysts for esterification and transesterification reactions involving carbohydrates, including this compound. These reactions are particularly useful for synthesizing fatty acid esters of glucose, which are a class of biobased surfactants with various applications.

Lipase-catalyzed esterification involves the reaction between a fatty acid and a hydroxyl group on the glucose molecule, forming an ester bond and releasing water. Transesterification, on the other hand, involves the reaction between a fatty acid ester and glucose, resulting in a glucose ester and an alcohol. Transesterification is often preferred due to the higher reactivity of ester groups compared to carboxylic acids and the production of alcohol as a byproduct, which can be easier to remove and can drive the reaction forward.

A key advantage of using lipases for glucose ester synthesis is their regioselectivity, meaning they can selectively catalyze esterification at specific hydroxyl groups on the glucose molecule. For instance, Aspergillus niger lipase has shown high selectivity for the synthesis of 6-O-lauroyl-D-glucopyranose, selectively esterifying the hydroxyl group at the C-6 position. This regioselectivity is difficult to achieve with traditional chemical methods, which often result in a mixture of products with esterification at multiple positions.

The efficiency of lipase-catalyzed reactions is influenced by various factors, including temperature, reaction time, substrate ratio, and the reaction medium. Optimization of these parameters is crucial for improving yields. While organic solvents have been commonly used as reaction media, the use of alternative media like deep eutectic solvents (DES) is being explored to improve efficiency and sustainability. However, the choice of solvent can also impact selectivity.

Research findings highlight the potential of lipase-catalyzed reactions for the selective and efficient synthesis of this compound esters, offering a greener alternative for producing valuable carbohydrate derivatives.

In vitro Synthetic Enzymatic Biosystems Utilizing this compound as a Substrate

In vitro synthetic enzymatic biosystems represent a promising platform for biomanufacturing, enabling the conversion of inexpensive and renewable substrates like this compound into desired products using a cascade of purified or partially purified enzymes in a cell-free environment. This approach offers advantages such as high product yields, fast reaction rates, high tolerance to toxic environments, and simplified scale-up compared to traditional fermentation methods researchgate.net.

This compound is a promising substrate for in vitro synthetic enzymatic biosystems to produce a range of biochemicals, including hydrogen, bioelectricity, myo-inositol, fructose 1,6-diphosphate (FDP), D-allulose, glucosamine, polyhydroxybutyrate, and monoterpenes researchgate.net. A key initial step in many of these biosystems involves the phosphorylation of carbohydrate substrates, including this compound, to generate intermediates like glucose 1-phosphate (G1P) or glucose 6-phosphate (G6P) researchgate.net. These phosphorylated forms are crucial intermediates for subsequent enzymatic reactions in the cascade.

Multi-enzyme cascades are commonly designed to convert this compound into specific products. For instance, a cell-free synthetic biosystem was developed for the conversion of this compound to L-lactate via pyruvate (B1213749). This system utilized a minimized number of reactions and was composed of only 5 thermophilic enzymes, operating without ATP supplementation. nih.gov. After optimization, this NADH-balanced biosystem achieved a product yield of approximately 90% from this compound nih.gov.

Another application of in vitro enzymatic cascades using this compound is the production of rare sugars like D-allulose (PubChem CID: 439507). One strategy involves a multienzyme cascade system starting from sucrose (B13894), which is first converted to this compound and D-fructose, and then these sugars are further transformed into D-allulose using enzymes such as sucrose invertase, this compound isomerase, and D-allulose 3-epimerase nih.gov. This system has been applied to convert high-calorie sugars in fruit juices into D-allulose nih.gov.

Cell-free enzymatic cascades can also be designed for the production of L-alanine from this compound. One such system, based on a minimized glycolytic degradation pathway derived from the archaeal Entner-Doudoroff pathway, combines oxidative and reductive modules to achieve a redox-balanced conversion. tum.de. This cascade involves multiple enzymes to yield two pyruvate equivalents and two NADH equivalents from one molecule of this compound, with cofactor regeneration coupled to L-alanine formation via L-alanine dehydrogenase. tum.de.

The efficiency of these in vitro systems is influenced by various factors, including enzyme loading amounts, buffer concentration, and cofactor concentration nih.gov. The use of thermostable enzymes is often preferred in in vitro synthetic biosystems as it can prolong enzyme lifetime, reduce microbial contamination risks, and simplify operations sci-hub.se.

Enzyme Engineering for Enhanced this compound Conversion Efficiency

Enzyme engineering plays a crucial role in improving the efficiency of this compound conversion in various biocatalytic processes. The limitations of naturally occurring enzymes in terms of activity, stability, and specificity under industrial conditions necessitate the development of engineered enzymes acs.orgoup.com. Both directed evolution and rational design strategies are employed to tailor enzymes for enhanced this compound utilization. acs.orgoup.com.

Directed Evolution: This approach mimics natural evolution in a laboratory setting to generate enzyme variants with desired properties scispace.com. It involves introducing genetic diversity through random mutagenesis and/or recombination, followed by screening or selection for improved enzyme variants scispace.com. Directed evolution has been successfully applied to enhance enzyme activity on this compound. For example, galactose oxidase was evolved to increase its activity on this compound, resulting in variants with broader substrate ranges. nih.gov. Directed evolution can lead to significant improvements in catalytic efficiency and stability scispace.com.

Rational Design: This strategy involves using knowledge of enzyme structure, function, and reaction mechanisms to guide specific modifications to the enzyme's amino acid sequence mdpi.comcreative-enzymes.com. Computational tools and structural data are increasingly integrated into rational design approaches to predict the effect of mutations and optimize enzyme properties acs.orgoup.commdpi.com. Rational design can be used to improve substrate specificity, catalytic activity, and tolerance to inhibitors or harsh reaction conditions acs.orgnih.gov. For instance, rational design has been applied to improve the glucose tolerance of β-glucosidase, an enzyme involved in cellulose (B213188) degradation to glucose, which is often inhibited by high glucose concentrations nih.govbiorxiv.org. Structure-based engineering of β-glucosidase from Acetivibrio thermocellus resulted in mutants with significantly improved glucose tolerance compared to the wild-type enzyme. nih.govbiorxiv.org.

Combined Approaches: Often, a combination of rational design and directed evolution (semi-rational design) is used to overcome the limitations of individual methods and improve the success rate of enzyme optimization mdpi.com. Computational predictions can help prioritize target sites for mutagenesis in directed evolution libraries, leading to more efficient screening mdpi.com.

Specific examples of enzyme engineering efforts related to this compound conversion include:

Engineering of glucose isomerase (also known as xylose isomerase) to improve its efficiency in converting this compound to D-fructose, which is crucial for high-fructose corn syrup production and bioethanol production from hemicellulose researchgate.netmdpi.com. Studies have focused on improving thermostability and activity at lower pH for industrial applications researchgate.net.

Engineering of glucose dehydrogenase (GDH) for improved catalytic efficiency, particularly in cofactor regeneration systems used in the production of fine chemicals acs.orgnih.gov. Rational design and site-directed mutagenesis have been used to enhance GDH activity by increasing the hydrophobicity of its active pocket nih.gov.

Metabolic engineering of microorganisms, such as Escherichia coli and Saccharomyces cerevisiae, to enhance the conversion of this compound to various products like D-allose and xylitol, often involves modifying or introducing enzymes and optimizing metabolic pathways nih.govresearchgate.net. While this involves cellular systems, the underlying principles of enzyme engineering to improve the activity and specificity of individual enzymes within the pathway are relevant.

Enzyme engineering efforts aim to address challenges such as product inhibition, enzyme stability under operational conditions (temperature, pH, solvent compatibility), and the need for efficient cofactor regeneration in multi-enzyme cascades oup.comnih.govd-nb.info. By engineering enzymes with enhanced properties, it is possible to develop more efficient and economically viable processes for the bioconversion of this compound into a wide range of valuable products.

Here is a table summarizing some research findings related to enzyme engineering for this compound conversion:

EnzymeOrganism/SourceEngineering StrategyKey ImprovementReference
β-glucosidaseAcetivibrio thermocellusRational DesignImproved glucose tolerance (up to 840 mM) nih.govbiorxiv.org nih.govbiorxiv.org
Glucose Dehydrogenase (GDH)Bacillus megaterium IWG3Directed Evolution/Rational DesignIncreased catalytic activity (up to 29-fold) nih.gov nih.gov
Glucose Isomerase (XI)Thermoanaerobacter tengcongensis (TosGI)Characterization/Potential EngineeringHigh catalytic efficiency and thermostability (optimum 95 °C) mdpi.com mdpi.com
Galactokinase (GalK)Escherichia coliDirected EvolutionBroadened substrate range, activity on L-glucose pnas.org pnas.org

Synthetic Chemistry of D Glucose Derivatives and Analogs

Regioselective and Stereoselective Synthesis of D-Glucose Derivatives

Achieving regioselectivity and stereoselectivity is paramount in the synthesis of this compound derivatives due to the presence of multiple hydroxyl groups with similar reactivity. Regioselective protection strategies are crucial for selectively functionalizing specific hydroxyl positions. One approach involves the use of catalysts, such as chiral phosphoric acids (CPAs), to direct regioselective acetalization of carbohydrate-derived diols. This method has been shown to achieve high regioselectivities (up to >25:1 rr) on various this compound-derived 1,2-diols and can be performed with immobilized and recyclable catalysts. nih.govchemrxiv.org Such catalyst-controlled regioselective acetalizations are applicable for the single-pot synthesis of differentially protected this compound derivatives. nih.govchemrxiv.orgresearchgate.net

Another strategy for regioselective modification is reductive amination from alkylamine chains, which has been employed in the synthesis of amphiphilic molecules derived from this compound. researchgate.net Regioselective benzoylation is also a known method, explored for differentiating hydroxyl groups in sugars like D-galactose, an epimer of this compound. acs.org

Stereoselective synthesis is inherently linked to the chiral nature of this compound. Strategies often leverage the chiral pool concept, utilizing this compound as a chiral starting material. ethz.ch Asymmetric catalysis and biocatalysis also play significant roles in achieving desired stereochemical outcomes in the synthesis of chiral compounds, including glucose derivatives. ethz.ch An example of achieving both regio- and stereoselectivity is the synthesis of complex bicyclic sugars like bradyrhizose, which can be synthesized from this compound through a series of steps involving controlled reactions. nih.gov

Development of Novel this compound Analogs for Research Applications

Novel this compound analogs are continuously being developed to serve as tools for investigating biological processes and for potential therapeutic or diagnostic applications. A prominent example is 2-deoxy-D-glucose (2-DG), a non-metabolizable glucose analog that has been extensively studied for its role in inhibiting glycolysis, particularly in cancer cells. researchgate.net Labeled forms of 2-DG, such as 18F-FDG, are widely used as tracers in Positron Emission Tomography (PET) imaging to assess glucose metabolism in tissues like the brain. researchgate.net The synthesis of 18F-FDG typically involves the fluorination of a this compound precursor. researchgate.net

Fluorescent this compound analogs are valuable tools for monitoring glucose uptake and transport in cells. These analogs are designed to mimic glucose structure while carrying a fluorescent tag. google.com The development of such analogs is crucial for applications in drug screening and cell imaging. google.com Beyond 2-DG and fluorescent tracers, this compound serves as a starting material for synthesizing a variety of other sugar and nucleoside analogs with potential pharmacological activities, such as anticancer and analgesic properties. mdpi.com

Palladium-Catalyzed C-N Coupling for Fluorescent this compound Tracers

Palladium-catalyzed C-N coupling has emerged as a valuable method for synthesizing fluorescent this compound tracers. This approach allows for the formation of a carbon-nitrogen bond, enabling the attachment of fluorescent moieties to the glucose scaffold. For instance, palladium-catalyzed C-N coupling has been successfully employed in the synthesis of blue fluorescence-emitting this compound derivatives. nih.govresearcher.liferesearchmap.jpresearchgate.net One such compound is 2-deoxy-2-(2-oxo-2H-chromen-7-yl)amino-D-glucose (CDG), which has been synthesized via this method as a potential GLUT-permeable blue fluorescent tracer. nih.gov This catalytic approach offers an alternative strategy for developing fluorescent glucose probes, complementing other methods used for synthesizing tracers like 2-NBDG. nih.govresearchgate.netnih.gov

Synthesis of this compound-Based Supramolecular Assemblies and Low Molecular Weight Gelators

This compound and its derivatives are attractive building blocks for the construction of supramolecular assemblies and low molecular weight gelators (LMWGs). Their inherent chirality, biocompatibility, and ability to engage in various non-covalent interactions make them suitable for designing self-assembling systems. odu.eduuno.eduodu.edu

The synthesis of this compound-based LMWGs typically involves conjugating glucose derivatives with hydrophobic moieties to create amphiphilic molecules. These molecules can then self-assemble in suitable solvents to form fibrous networks that entrap the solvent, leading to gel formation. odu.eduuno.edu Various types of this compound derivatives, including esters, carbamates, amides, ureas, triazoles, and isoxazoles, have been synthesized and investigated for their gelation properties. uno.eduodu.edursc.orgresearchgate.net For example, certain ester and carbamate (B1207046) derivatives of protected this compound have been shown to act as LMWGs. researchgate.net Similarly, D-glucosamine derivatives, such as amides and ureas, have also been found to be effective gelators, often forming more robust gels at lower concentrations compared to some glucose derivatives. researchgate.net Triazole derivatives based on this compound have also been synthesized via click chemistry and shown to exhibit gelation behavior. odu.edu

Beyond simple gelators, this compound disaccharides have been shown to form highly crystalline supramolecular assemblies, such as twisted fibers. rsc.orgmpg.de Chemical modifications of these disaccharides can influence their self-assembly properties. rsc.org Amino sugar-based hydrogelators, derived from glucosamine, represent another class of this compound-based supramolecular systems capable of forming reduction-responsive hydrogels through aqueous self-assembly. nih.gov Cyclodextrins, which are cyclic oligosaccharides composed of glucose units, are well-known examples of this compound-based supramolecular assemblies utilized for encapsulating molecules in their hydrophobic cavities, finding applications in drug delivery. nih.gov

Chemical Modification Strategies for Modulating this compound Reactivity and Selectivity

Modulating the reactivity and selectivity of this compound is essential for targeted synthesis and for tailoring its interactions in biological and material systems. Chemical modification strategies are employed to achieve this control. Regioselective protection and functionalization, as discussed in Section 6.1, are primary strategies for directing reactions to specific hydroxyl groups. The use of catalysts, such as chiral phosphoric acids, exemplifies how external agents can modulate the inherent reactivity of this compound polyols. nih.govchemrxiv.org

Beyond protection strategies, the chemical modification of enzymes that interact with this compound, such as glucose oxidase, can alter their affinity, specificity, or stability. frontiersin.org These modifications can involve covalent or non-covalent approaches. frontiersin.org In enzymatic synthesis involving this compound, chemical additives or modulators, including organic solvents and ionic liquids, can be used to influence reaction equilibrium and improve yields, thereby modulating the enzymatic reaction's outcome. rsc.org

Molecular Recognition and Structural Dynamics of D Glucose Interactions

Structural Basis of D-Glucose-Protein Recognition

The recognition of this compound by proteins is a highly specific process driven by the precise arrangement of amino acid residues in the protein's binding site that can form favorable interactions with the hydroxyl groups and the ring oxygen of this compound. These interactions typically involve hydrogen bonds, van der Waals forces, and sometimes subtle hydrophobic effects. The cyclic structure of this compound, existing primarily as pyranose anomers (α- and β-), further influences the binding geometry and specificity.

High-Affinity Binding Mechanisms of this compound in Periplasmic Transport Proteins

Periplasmic binding proteins (PBPs) are key components of high-affinity ATP-binding cassette (ABC) transport systems in bacteria, responsible for scavenging nutrients from the environment even at low concentrations. This compound/D-galactose-binding protein (GGBP) from Escherichia coli is a well-studied example of a periplasmic transport protein that exhibits high affinity for this compound. mdpi.comebi.ac.uk These proteins typically have a bilobate structure with the ligand-binding site located in the cleft between the two domains. mdpi.comnih.govroyalsocietypublishing.org

High-affinity binding in these proteins is achieved through a network of specific interactions between the sugar molecule and residues within the binding pocket. For instance, in the context of glucose-binding proteins, hydrogen bonds play a dominant role in achieving specificity and affinity. nih.govroyalsocietypublishing.org Studies on glucose-1-phosphate thymidylyltransferase (RmlA) show that glucose binding involves a mix of hydrogen bonds and van der Waals interactions. Specific residues like E161 form bidentate interactions with the O2' and O3' of glucose, a common motif in protein-carbohydrate interactions. Other residues, including G146, L172, and N111, also contribute hydrogen bonds, some mediated by bridging water molecules. A hydrophobic surface provided by residues like W223, L108, and G174 interacts with the apolar patch of glucose (C5'). nih.gov

The dissociation constant (Kd) is a common measure of binding affinity. Periplasmic binding proteins, including those for glucose, typically exhibit Kd values in the nanomolar to micromolar range, indicative of high affinity. biorxiv.org For example, the periplasmic glucose-binding protein from Pseudomonas putida CSV86 (ppGBP) has an affinity of approximately 0.3 μM for glucose. nih.gov This high affinity allows these proteins to efficiently capture glucose from dilute environments, initiating the transport process across the inner membrane. slu.se

Conformational Changes Upon this compound Binding to Receptor Proteins

A hallmark of many receptor proteins, including periplasmic binding proteins, is the induction of significant conformational changes upon ligand binding. This dynamic aspect is crucial for their function, whether it be initiating a signaling cascade or facilitating transport. nih.govroyalsocietypublishing.org

In the case of GGBP, the protein exists in an "open" conformation in the absence of glucose and transitions to a "closed" conformation upon glucose binding. ebi.ac.ukresearchgate.netnih.gov This conformational change involves a hinge-bending movement where the two structural domains of the protein come together, encapsulating the glucose molecule within the binding cleft. mdpi.comresearchgate.netnih.gov Structural studies have shown that this closure can involve a significant change in the angle between the two domains, for example, a 31-degree rotation observed in E. coli GGBP. researchgate.netnih.gov This hinge-bending is facilitated by torsion angle changes in a flexible linker region connecting the two domains. researchgate.netnih.gov

These conformational changes are not merely a consequence of binding but are integral to the protein's function. For transport proteins, the closed, ligand-bound state is often the form that interacts with the downstream membrane transporter to facilitate substrate translocation. ebi.ac.uknih.govroyalsocietypublishing.org For receptor proteins involved in signaling, the conformational change can trigger downstream events in a signaling pathway. Studies using techniques like fluorescence spectroscopy have also demonstrated these conformational changes, showing alterations in the protein's environment upon glucose binding. mdpi.commdpi.com

Stereochemical Recognition of this compound and Enantiomeric Selectivity

Chirality is a fundamental property of this compound, possessing multiple chiral centers. Biological systems exhibit a remarkable degree of stereoselectivity, typically interacting specifically with one enantiomer of a chiral molecule. In the case of sugars, the D-configuration is the prevalent form utilized by living organisms. biorxiv.orgmasterorganicchemistry.com

The stereochemical recognition of this compound by proteins is a critical aspect of its biological function. Binding sites in proteins are precisely structured to accommodate the specific three-dimensional arrangement of hydroxyl groups and the ring structure of this compound. This precise fit ensures that the protein interacts preferentially with this compound over its enantiomer, L-glucose, or other stereoisomers. biorxiv.org

While this compound is the biologically active form, the human sweet taste receptor TAS1R2/TAS1R3 provides an interesting exception, as both this compound and L-glucose can elicit a sweet taste and activate this receptor, albeit potentially binding in slightly different ways or inducing subtly different conformational changes. biorxiv.org However, for most metabolic and transport proteins, the recognition is highly selective for the D-enantiomer.

The structural basis for this selectivity lies in the specific hydrogen bonding patterns and steric constraints within the binding site. The arrangement of amino acid residues is complementary to the equatorial and axial positions of the hydroxyl groups in the preferred anomeric form of this compound (typically β-D-glucopyranose in aqueous solution). nih.gov An example of this specificity is seen in calreticulin, where the equatorial oxygen (O2) of glucose forms specific hydrogen bonds, and an axial oxygen at the same position (as in mannose) would lead to steric clashes, preventing binding. nih.gov

Techniques like high-performance liquid chromatography (HPLC) with chiral columns are used to separate and analyze glucose enantiomers, highlighting the distinct interactions they have with chiral stationary phases, analogous to their differential interactions with chiral protein binding sites. researchgate.net

This compound Interactions with Biological Macromolecules Beyond Proteins (e.g., nucleic acids, lipids)

While protein interactions are the most extensively studied, this compound can also interact with other classes of biological macromolecules, including nucleic acids and lipids, influencing their structure and function.

Interactions between glucose and nucleic acids are less direct compared to protein-glucose binding, but glucose can influence processes involving nucleic acids. For instance, glucose can bind to certain RNA-binding proteins, such as NSUN2, affecting their activity and interaction with RNA. oup.com This interaction can influence processes like RNA methylation and translation, which are crucial for cellular differentiation. oup.com Glucose binding to NSUN2 has been shown to enhance its binding to S-adenosyl-L-methionine and boost its enzymatic activity, as well as promote its oligomerization. oup.com Glucose has also been observed to affect the interaction of other proteins, like IRF6 and DDX21, with nucleotides, influencing DNA binding or abolishing ATP binding. oup.com

Furthermore, the availability of glucose can impact nucleic acid synthesis in microorganisms, with glucose addition influencing DNA and rRNA synthesis in different bacterial taxa. researchgate.net

Glucose also interacts with lipids, and this interplay is fundamental to cellular energy metabolism and signaling. Glucose can be converted into fatty acids and cholesterol through de novo lipid biosynthesis pathways. sochob.cl Excess lipids can be stored in lipid droplets. sochob.cl While the primary interaction here is metabolic conversion rather than direct binding, glucose levels can influence lipid metabolism and the accumulation of lipid species. For example, high glucose levels can lead to increased triglyceride accumulation and lipid droplet formation in endothelial cells, a process that can be influenced by proteins like Thioredoxin Interacting Protein (TXNIP). mdpi.com

Direct interactions between glucose and lipid membranes have also been investigated. Studies using supported lipid membranes (s-BLMs) have shown that this compound can influence membrane parameters like electrical resistance and capacitance, and at high concentrations, it can even disrupt the lipid membrane structure. researchgate.net This suggests that glucose can interact with the lipid bilayer itself, potentially affecting membrane fluidity and integrity, although the precise molecular details of these direct interactions may vary depending on the lipid composition.

D Glucose in Cellular and Molecular Signaling Pathways

D-Glucose as a Signaling Molecule Regulating Cellular Processes

In mammalian cells, glucose-stimulated insulin (B600854) secretion (GSIS) from pancreatic beta cells is a prime example of this compound acting as a signaling molecule. A rapid rise in this compound concentration triggers a biphasic insulin secretory response, consisting of an initial burst followed by a sustained second phase. frontiersin.org While the fundamental elements of GSIS, such as glucose sensing by glucokinase and subsequent changes in membrane potential and calcium influx, are known, the precise biochemical and biophysical processes underlying the biphasic release are still under investigation. frontiersin.org Signaling molecules like calcium and cAMP are known to strongly mediate insulin secretion and are secreted in a biphasic manner in response to elevated this compound. frontiersin.org

Mechanisms of this compound-Mediated Regulation of Gene Transcription and Enzyme Activity

This compound directly influences gene expression and enzyme activity, allowing cells to adapt their metabolic machinery to glucose availability. This regulation occurs through various molecular mechanisms involving transcription factors and post-translational modifications.

In yeast, glucose represses the expression of numerous genes, including those involved in utilizing alternative carbon sources, gluconeogenesis, and respiration, through a process known as "glucose repression." mdpi.com This mechanism involves both the active repression of transcription when glucose is abundant and the release from repression when glucose becomes limiting. mdpi.com

In mammals, glucose regulates the transcription of genes encoding lipogenic and glycolytic enzymes, as well as proteins involved in broader cellular functions. researchgate.net Research indicates that glucose can directly control gene expression, a role previously underestimated compared to insulin's influence. researchgate.net Transcription factors such as carbohydrate responsive element-binding protein (ChREBP) and liver X receptors (LXRs) have been identified as key mediators of the glucose response, particularly in the liver. researchgate.net

Studies on insulin gene transcription in human islets demonstrate that elevated glucose levels can acutely enhance insulin transcription. diabetesjournals.org This occurs through mechanisms that increase chromatin accessibility and recruit basal transcriptional machinery. diabetesjournals.org While mature insulin mRNA levels show a delayed increase, pre-mRNA species increase more rapidly in response to elevated glucose, suggesting that pre-mRNA levels may be a more accurate indicator of acute transcriptional changes. diabetesjournals.org Glucose also appears to enhance the stability of insulin mRNA in rodent beta-cells. diabetesjournals.org

This compound also impacts enzyme activity. For instance, glucokinase (GK), an enzyme that phosphorylates glucose, exhibits altered activity in response to glucose and various peptides in different hypothalamic areas. bioscientifica.com These effects appear to be primarily on GK enzyme activities rather than gene transcription. bioscientifica.com

Interplay between this compound Metabolism and Cellular Redox State

The metabolism of this compound is intimately linked with the cellular redox state, the balance between oxidized and reduced molecules. This interplay is critical for maintaining cellular homeostasis and responding to various physiological and pathological conditions.

Glucose metabolism, particularly through pathways like glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP), significantly influences the levels of key redox pairs such as NAD+/NADH and NADP+/NADPH. mdpi.comnih.gov The PPP is a major source of cytosolic NADPH, which is essential for reductive biosynthesis and for regenerating reduced glutathione (B108866) (GSH), a crucial antioxidant. mdpi.com Thus, NADPH formation is dependent on glucose metabolism, and this route is important for redox processes even when reactive oxygen species (ROS) are not directly involved. mdpi.com

Hyperglycemia, or high glucose levels, can lead to increased ROS production, contributing to oxidative stress. mdpi.com This can occur through several mechanisms, including increased activity of the mitochondrial electron transport chain and the diversion of glucose through pathways like the polyol and hexosamine pathways, which can compete for NADPH and reduce GSH levels. mdpi.com The balance between pro-oxidant and antioxidant systems is tightly regulated, involving transcription factors like NFκB (pro-oxidant) and Nrf2 (antioxidant). mdpi.com

Degradation and Transformation Pathways of D Glucose in Non Biological Systems

Acid-Catalyzed Degradation of D-Glucose in Aqueous Solutions

In aqueous solutions, this compound undergoes acid-catalyzed degradation, a process that is significantly influenced by temperature and acid concentration. This pathway is crucial in various industrial processes, including the conversion of biomass into value-added chemicals.

A primary product of the acid-catalyzed degradation of this compound in hot liquid water is 5-hydroxymethylfurfural (B1680220) (HMF). researchgate.netumm.ac.id The formation of HMF involves the dehydration of glucose. wikipedia.org However, HMF is not the sole product, and further degradation can occur. researchgate.netumm.ac.id Under these conditions, other compounds such as levulinic acid and formic acid can also be formed. researchgate.netresearchgate.netnih.gov The formation of levulinic acid and formic acid from HMF occurs through a rehydration reaction. researchgate.net

Studies on the kinetics of glucose degradation using acid catalysts like sulfuric acid (H₂SO₄) in high-temperature water have shown that the reaction rate increases with higher acid concentration and temperature. researchgate.netumm.ac.id For instance, a study found that the highest yield of HMF was achieved at 175°C with a sulfuric acid concentration of 0.5 M. researchgate.netumm.ac.id The degradation of glucose in this context has been observed to follow first-order kinetics under certain conditions. researchgate.net

The acid-catalyzed hydrolysis of glucose can also lead to the formation of humins, which are highly polymerized insoluble carbonaceous species. researchgate.netresearchgate.netbuffalo.edu The formation of humins is generally undesired as it reduces the yield of target products like HMF and levulinic acid. buffalo.edu

Research findings indicate that the choice of acid catalyst and reaction conditions significantly impacts the product distribution. For example, sulfuric acid has been found to be effective for glucose production from hydrolysis, but it also promotes the decomposition of glucose into formic acid and levulinic acid. nih.gov

Pyrolysis Mechanisms of this compound and Formation of Derived Compounds

Pyrolysis is the thermal decomposition of organic materials in the absence or near absence of oxygen. The pyrolysis of this compound is a complex process that yields a wide range of products, including anhydrosugars, furans, and small molecular weight oxygenated compounds.

A major product of glucose pyrolysis, particularly at lower temperatures, is 1,6-anhydro-β-D-glucopyranose, commonly known as levoglucosan. researchgate.netfrontiersin.org However, the pyrolysis of this compound appears to favor the production of furans, such as furfural (B47365) and 5-hydroxymethylfurfural (HMF), more than anhydrosugars like levoglucosan, especially when compared to the pyrolysis of cellulose (B213188). researchgate.net Furfural is typically produced from the dehydration of pentose (B10789219) sugars, but it can also be formed during the pyrolysis of hexoses like glucose through complex mechanisms involving fragmentation and cyclization. acs.orgnih.gov

The formation of HMF from glucose during pyrolysis can occur through various proposed mechanisms, including those involving ring contraction from the pyranose form. acs.org Studies using isotopic labeling have also provided insights into the origin of light gases produced during glucose pyrolysis. dntb.gov.ua

Computational and experimental studies have explored the detailed reaction networks involved in glucose pyrolysis. pnas.org These studies have identified pathways to major products like HMF, furfural, hydroxyacetone, and acetic acid, highlighting the diverse mechanisms, including fragmentation and dehydration reactions, that contribute to the product slate. pnas.orgresearchgate.net The pyrolysis of glucose can also lead to the formation of other compounds such as phenols, acetaldehyde, and formic acid, particularly under specific conditions like hydropyrolysis in supercritical water. acs.org

The product distribution from glucose pyrolysis is influenced by experimental conditions, including temperature, residence time, and the presence of catalysts or other substances. researchgate.net

Thermal and Chemical Stability Studies of this compound

The thermal and chemical stability of this compound are critical factors in its handling, processing, and storage in non-biological systems. This compound is a reducing sugar, which makes it susceptible to non-enzymatic degradation pathways.

Under high-temperature storage conditions or during sterilization, glucose solutions can undergo degradation, leading to the formation of various glucose degradation products (GDPs). researchgate.net These non-enzymatic decomposition processes can occur spontaneously. researchgate.net

The stability of glucose in aqueous solutions is affected by pH and temperature. Acidic conditions, as discussed earlier, promote degradation into products like HMF, levulinic acid, and formic acid. researchgate.netumm.ac.idresearchgate.netnih.gov At elevated temperatures, even in the absence of added acid, thermal decomposition can occur.

Studies on the non-enzymatic reactions of sugar phosphates, which are related to glucose, have shown that interconversion reactions can occur, and these can be influenced by metal ions. embopress.orgnih.gov While these studies often relate to prebiotic chemistry, they underscore the potential for non-enzymatic transformations of sugar molecules under various chemical environments.

The formation of advanced glycation end products (AGEs) is another non-enzymatic pathway linked to glucose degradation products, although this is often discussed in a biological context related to hyperglycemia. researchgate.netnih.gov However, the initial formation of reactive glucose degradation products that facilitate AGE formation originates from the spontaneous decomposition of reducing monosaccharides in a non-enzymatic manner. researchgate.net

D Glucose in Novel Biotechnological and Material Science Research Applications

D-Glucose as a Sustainable Substrate for Bio-Based Chemical Production

This compound, the monomeric unit of the abundant biopolymer cellulose (B213188), is a cornerstone of the bio-based economy, serving as a sustainable feedstock for a wide array of chemicals. rsc.org Its high oxygen content, comprising 53% of its weight, distinguishes it from petroleum-derived substrates and presents unique opportunities for catalytic conversion. researchgate.net The production of chemicals from glucose can be broadly categorized into processes that maintain the C6 carbon skeleton and those that involve C-C bond cleavage or formation. rsc.orgresearchgate.net This versatility allows for the synthesis of numerous "top value-added chemicals" from biomass, positioning glucose as a key player in the transition away from fossil fuels. libretexts.org

Research has extensively focused on the catalytic conversion of this compound into valuable platform chemicals. One of the most significant is 5-hydroxymethylfurfural (B1680220) (HMF), a versatile intermediate for producing a range of bio-based compounds and polymers. researchgate.netresearchgate.net The production of HMF from glucose typically involves an initial isomerization to fructose (B13574), followed by dehydration. researchgate.net Various catalytic systems, including rare-earth metal triflates combined with choline chloride, have been investigated to optimize this conversion, with studies showing HMF yields as high as 94% from glucose. rsc.org

Table 1: Examples of Bio-Based Chemicals from this compound

Chemical Product Precursor/Intermediate Conversion Process Potential Applications
5-Hydroxymethylfurfural (HMF) This compound -> Fructose Dehydration Biofuels, biopolymers, fine chemicals researchgate.netresearchgate.net
Gluconic Acid This compound Oxidation Cleaning products, textiles, metal finishing rsc.org
Sorbitol This compound Reduction Low-calorie sweetener, chemical feedstock rsc.org
Lactic Acid This compound Fermentation/Catalysis Bioplastics (PLA), food preservative scispace.com
Adipic Acid This compound Fermentation & Hydrogenation Production of nylon and other polymers libretexts.org
Catechol This compound Microbial Synthesis Flavors, pharmaceuticals, pesticides libretexts.org

Research into this compound-Derived Materials (e.g., biopolymers, advanced functional materials)

This compound is a fundamental building block for the development of a new generation of sustainable materials, including biopolymers and advanced functional materials. rsc.org These materials are gaining attention due to their potential to replace petroleum-based plastics and offer enhanced biodegradability and biocompatibility. researchgate.net Research in this area focuses on two main strategies: modifying existing biopolymers like starch and cellulose, and using glucose-derived platform chemicals to synthesize novel polymers. rug.nl

One significant area of research is the creation of degradable poly(this compound carbonate)s. researchgate.netrsc.org These polymers are synthesized from glucose-based monomers and can be designed to have specific chemical and physical properties. researchgate.net By incorporating functional groups, such as alkynes, into the polymer structure, researchers can create reactive block copolycarbonates. rsc.org These can then be modified through "click" chemistry to produce amphiphilic block copolymers that self-assemble in aqueous solutions to form nanoparticles with various morphologies and surface charges. rsc.orgtamu.edu These nanomaterials have potential applications in the biomedical field. rsc.org

The development of advanced functional materials from polysaccharides, of which glucose is a primary component, is another active research area. nih.gov Polysaccharide particles can be used as building blocks for creating macroscopic materials with applications in soft robotics, sensing, and drug delivery. nih.gov The inherent biocompatibility and degradability of these materials make them particularly suitable for bioengineering applications. nih.gov

Furthermore, this compound can be used to synthesize surfactants, which are amphiphilic molecules with wide-ranging industrial applications. mdpi.com Enzymatic synthesis using lipases can produce this compound lauric esters, which are bio-based surfactants. mdpi.com Research has focused on optimizing the reaction conditions to improve yield and selectivity, including exploring the use of bio-sourced solvents to enhance the green credentials of the process. mdpi.com The ability to create functional materials from a renewable resource like glucose is a key step towards a more sustainable materials economy. nih.gov

Table 2: this compound-Derived Materials and Their Applications

Material Monomer/Precursor Key Features Potential Applications
Poly(this compound carbonate)s This compound derived cyclic carbonates Degradable, functionalizable Biomedical nanoparticles, drug delivery researchgate.netrsc.org
Polysaccharide-based materials Polysaccharide particles Biocompatible, biodegradable Soft robotics, sensing, water harvesting nih.gov
This compound lauric ester This compound, Lauric acid Bio-based surfactant Emulsifier, foaming agent mdpi.com
Amphiphilic diblock copolymers This compound derived monomers Self-assembling Nanomaterials for biomedical and environmental applications tamu.edu

This compound in Fermentation Research for Biofuel and Bioproduct Generation

This compound is a primary substrate in fermentation processes for the production of biofuels and other valuable bioproducts. mdpi.com Microorganisms such as yeast and bacteria are employed to convert glucose into products like ethanol (B145695), butanol, and fatty acids. mdpi.comsugar-asia.com The efficiency of these fermentation processes is a critical area of research, with a focus on improving yields, productivity, and the range of substrates that can be utilized. nih.gov

Bioethanol is the most well-established biofuel produced from glucose fermentation, primarily using the yeast Saccharomyces cerevisiae. rsc.org The theoretical yield is 0.51 grams of ethanol per gram of glucose, with industrial processes typically achieving around 90% of this. rsc.org Research efforts are focused on developing microorganisms that can efficiently ferment not only glucose but also other sugars present in lignocellulosic biomass, such as xylose. nih.gov Genetically engineered yeast strains are being developed to improve the co-fermentation of these sugars, which is crucial for the economic viability of second-generation biofuels. nih.gov

Beyond ethanol, metabolic engineering is being used to produce "advanced biofuels" with properties more comparable to gasoline, such as higher energy density and lower hygroscopicity. nih.gov This involves engineering microorganisms like Escherichia coli and Clostridium acetobutylicum to produce n-butanol and fatty acid ethyl esters (biodiesel). nih.gov For instance, engineered Rhodococcus opacus has been shown to produce high concentrations of fatty acids and their derivatives from glucose. sugar-asia.com

The production of other bioproducts through glucose fermentation is also a significant area of research. For example, engineered E. coli can be used to produce precursors for polymers like adipic acid. rsc.org The optimization of fermentation conditions, including nutrient levels and time, is crucial for maximizing the yield of the desired product. atlantis-press.com

Table 3: Biofuels and Bioproducts from this compound Fermentation

Product Microorganism(s) Key Research Focus
Bioethanol Saccharomyces cerevisiae, Zymomonas mobilis Co-fermentation of glucose and pentoses, stress tolerance rsc.orgnih.govresearchgate.net
n-Butanol Clostridium acetobutylicum Metabolic engineering for homofermentative production nih.govnih.gov
Biodiesel (Fatty Acid Ethyl Esters) Engineered Escherichia coli, Rhodococcus opacus Increasing production efficiency and yield sugar-asia.comnih.gov
Adipic Acid Engineered Escherichia coli Development of fermentative production pathways rsc.org
Biohydrogen Engineered Clostridium spp. Overexpression of relevant enzymes nih.gov

Research and Development of this compound Biosensor Mechanisms (excluding clinical diagnostic devices)

The development of highly sensitive and selective this compound biosensors is a major field of research, with applications extending beyond clinical diagnostics to areas such as biotechnology and the food industry. jst-haui.vn A significant focus of this research is on non-enzymatic biosensors, which offer advantages over traditional enzyme-based sensors in terms of stability, cost, and resistance to environmental factors. jst-haui.vnresearchgate.net

Non-enzymatic glucose sensors typically rely on the direct electrooxidation of glucose at the surface of a modified electrode. frontiersin.org A variety of nanomaterials are being explored to enhance the catalytic activity and sensitivity of these sensors. These include metal and metal oxide nanoparticles, as well as carbon-based nanostructures like graphene and carbon nanotubes. frontiersin.orgacs.org For example, bimetallic catalysts, such as copper-nickel nanoparticles deposited on a titanium electrode, have shown superior electrocatalytic activity for glucose oxidation. acs.org Similarly, nanocomposites of zinc oxide and palladium have been used to develop non-enzymatic glucose sensors with high sensitivity. jst-haui.vn

The mechanism of detection in these sensors involves the electrochemical oxidation of glucose, which generates a measurable current that is proportional to the glucose concentration. nih.gov Research is ongoing to understand and optimize the catalytic processes at the electrode surface. Two proposed models for non-enzymatic glucose detection on platinum surfaces are the activated chemisorption model and the incipient hydrous oxide adatom mediator (IHOAM) model. researchgate.net

Another area of innovation is the development of self-powered glucose biosensors based on enzymatic biofuel cells. nih.gov In these devices, the power output of the biofuel cell is dependent on the glucose concentration, allowing for sensing without the need for an external power source. nih.gov Furthermore, molecularly imprinted polymers (MIPs) are being investigated for the selective detection of this compound. mdpi.com These polymers are created with "molecular memory" for the target analyte, enabling highly specific binding and detection. mdpi.com

Table 4: Non-Enzymatic this compound Biosensor Mechanisms and Materials

Sensor Type Key Materials Detection Principle Performance Characteristics
Bimetallic Catalyst Sensor Copper-Nickel (Cu@Ni) on Titanium Direct electrooxidation of glucose High sensitivity, wide linear range acs.org
Metal Oxide Nanocomposite Sensor Zinc Oxide/Palladium (ZnO/Pd) Direct electrooxidation of glucose High sensitivity, low detection limit jst-haui.vn
Nanoalloy Electrode Sensor Platinum/Gold (Pt/Au) Direct electrooxidation of glucose Good specificity and sensitivity nih.gov
Molecularly Imprinted Polymer (MIP) Sensor Polydopamine Changes in ohmic resistance upon glucose binding High accuracy, specificity, and sensitivity mdpi.com
Self-Powered Enzymatic Biosensor Glucose Dehydrogenase (anode), Glucose Oxidase/Horseradish Peroxidase (cathode) Power output dependent on glucose concentration Sensitive detection without external power nih.gov

Q & A

Q. How can isotopic labeling (e.g., ¹³C-D-Glucose) enhance metabolic flux analysis in cellular studies?

Methodological Answer: Use ¹³C-labeled D-Glucose to track carbon flow in metabolic pathways via techniques like NMR or mass spectrometry. Isotopic enrichment allows quantification of pathway activity (e.g., glycolysis or pentose phosphate pathway). Ensure proper calibration with internal standards and validate tracer purity (>98%) using COA (Certificate of Analysis) .

Q. What experimental approaches distinguish α-D-Glucose from β-D-Glucose in solution?

Methodological Answer: Employ polarimetry to monitor optical rotation changes over time, as the anomers equilibrate via mutarotation. For structural confirmation, use X-ray crystallography or nuclear Overhauser effect (NOE) in NMR to identify axial (β) vs. equatorial (α) hydroxyl group positions at the anomeric carbon .

Q. How do enzymatic assays (e.g., GOPOD method) quantify this compound in complex biological matrices?

Methodological Answer: Use glucose oxidase/peroxidase (GOPOD) kits to oxidize this compound to D-gluconate and H₂O₂, with colorimetric detection at 510 nm. Validate specificity by comparing results with hexokinase/glucose-6-phosphate dehydrogenase (HK/G6PDH) assays. Account for interfering sugars (e.g., maltose) via enzymatic specificity controls .

Q. What statistical methods are critical for analyzing dose-dependent effects of this compound in cell culture studies?

Methodological Answer: Use ANOVA with post hoc Bonferroni correction for multi-group comparisons (e.g., 5 mM vs. 25 mM this compound). For time-course data, apply mixed-effects models. Ensure replicates (n ≥ 3) and report mean ± SEM. Tools like GraphPad Prism are standard for dose-response curve fitting .

Advanced Research Questions

Q. How can contradictory data on this compound-induced oxidative stress (e.g., ROS vs. BH4 levels) be resolved?

Methodological Answer: Context-dependent factors (cell type, exposure duration) must be controlled. For example, in endothelial cells, SOD mimetics (tempol) reverse ROS but not BH4 depletion. Use siRNA knockdown of p42/44 MAPK to isolate signaling pathways and validate with Western blotting .

Q. What computational strategies model this compound interactions in molecularly imprinted polymers (MIPs)?

Methodological Answer: Apply density functional theory (DFT) with B3LYP/6-31+G(d) basis sets to simulate hydrogen bonding between methacrylic acid (MAA) and this compound. Compare computed bond distances (e.g., O-H···O) with experimental potentiometric data to optimize MIP selectivity .

Q. How does methylation analysis elucidate this compound linkages in polysaccharides?

Methodological Answer: Methylate polysaccharides (e.g., TMP-B from Tricholoma matsutake), hydrolyze, and analyze derivatives via GC-MS. Identify 2,3,6-tri-O-methyl-D-glucose as (1→4,6)-linked branches and 2,3-di-O-methyl-D-glucose as (1→4)-linear chains. Cross-reference with NMR for confirmation .

Q. What experimental designs validate glucose-stimulated insulin secretion (GSIS) in 3D cell models?

Methodological Answer: Differentiate pancreatic spheroids in 20 mM this compound and measure C-peptide secretion via ELISA. Compare basal (2 mM) vs. stimulated (20 mM) conditions. Validate functionality with KCl depolarization controls and immunofluorescence for C-peptide-positive cells .

Q. How are thermodynamic activities of this compound calculated in multi-component solutions?

Methodological Answer: Use osmotic coefficient (αD) and molality (mD) data from neutral solutions to approximate water activity (aH₂O). For ionic systems, apply Pitzer equations or extended Debye-Hückel models, but note limitations at high glucose concentrations .

Q. What spectroscopic techniques characterize this compound anomerization in non-aqueous solvents?

Methodological Answer: Use temperature-controlled IR spectroscopy (3710–201 cm⁻¹) to monitor OH stretching shifts during mutarotation. Compare with Raman spectra to distinguish α/β anomers. Ensure resolution ≤0.4 cm⁻¹ and avoid thermal decomposition by maintaining temperatures <380 K .

Methodological Validation & Best Practices

  • Data Contradiction Analysis : Replicate experiments across independent labs using standardized protocols (e.g., Megazyme kits for glucose assays) .
  • Batch Variability : Cross-check COA for reagent purity (>98%) and lot-specific SDS for storage conditions .
  • Ethical Reporting : Disclose conflicts of interest (e.g., commercial kit suppliers) and adhere to FAIR data principles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.